(S)-3-(Boc-amino)-4-phenylbutyric acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKWQHCPHJQANL-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375820 | |
| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51871-62-6 | |
| Record name | (S)-3-(Boc-amino)-4-phenylbutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-3-(Boc-amino)-4-phenylbutyric acid
CAS Number: 51871-62-6
Abstract
This technical guide provides a comprehensive overview of (S)-3-(Boc-amino)-4-phenylbutyric acid, a chiral amino acid derivative of significant interest to researchers, scientists, and professionals in drug development. Also known as Boc-L-β-homophenylalanine, this compound serves as a crucial building block in peptide synthesis and as a precursor for various pharmaceutical compounds. Its structure, incorporating a tert-butoxycarbonyl (Boc) protecting group, enhances stability and solubility, making it a valuable component in the design of novel therapeutics. This document details its chemical and physical properties, provides a representative synthetic protocol, discusses its applications in drug discovery, and presents available analytical data.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | References |
| CAS Number | 51871-62-6 | [2][3] |
| Molecular Formula | C₁₅H₂₁NO₄ | [2][4] |
| Molecular Weight | 279.33 g/mol | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 101-107 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol. | [1] |
| Purity | Typically >98% | [1] |
| Storage | Store in a cool, dry place. Keep container tightly closed to avoid moisture. Protect from light. | [1] |
Synthesis
Representative Experimental Protocol (Adapted for S-enantiomer)
A plausible multi-step synthesis starting from L-phenylalanine is outlined below. This protocol is based on a reported synthesis of the D-enantiomer and is presented for illustrative purposes.[5]
Step 1: Reduction of L-Phenylalanine to (S)-2-amino-3-phenyl-1-propanol L-phenylalanine is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).
Step 2: Boc-Protection of (S)-2-amino-3-phenyl-1-propanol The resulting amino alcohol is protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base to yield (S)-tert-butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate.
Step 3: Conversion to Nitrile The hydroxyl group is first converted to a good leaving group, for example, by mesylation with methanesulfonyl chloride. This is followed by nucleophilic substitution with a cyanide source, such as sodium cyanide, to yield (S)-tert-butyl (1-cyano-3-phenylpropan-2-yl)carbamate.
Step 4: Hydrolysis of the Nitrile and Final Product Formation The nitrile is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by acidification and a final Boc-protection step to yield this compound.[5] The product is then purified by chromatography.
A simplified workflow for the synthesis of this compound.
Applications in Drug Development
This compound, as a derivative of β-homophenylalanine, is a valuable building block in medicinal chemistry. The introduction of β-amino acids into peptide chains can confer increased stability against enzymatic degradation and can induce specific secondary structures, which are advantageous for creating peptide-based therapeutics.[6]
Role in Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
A significant application of β-amino acid derivatives is in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors.[7] These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. While a direct synthetic route to a marketed drug using this specific starting material is not explicitly detailed in readily available literature, the structural motif is a key component in several DPP-IV inhibitors. For instance, the synthesis of sitagliptin (B1680988), a well-known DPP-IV inhibitor, involves intermediates that are structurally related to this compound.[8][9] The β-amino acid structure is crucial for the binding of these inhibitors to the active site of the DPP-IV enzyme.
General synthetic relationship in the development of DPP-IV inhibitors.
Analytical Data
Detailed spectral data for this compound is not widely published. However, data for closely related compounds can provide an expected profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, the protons of the butyric acid backbone, and the characteristic nine-proton singlet of the Boc protecting group.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the carboxylic acid and the Boc group, the aromatic carbons, and the aliphatic carbons of the butyric acid chain and the tert-butyl group.
Note: While specific spectra for the title compound are not available, spectra for related compounds such as 4-phenylbutyric acid and 3-phenylbutyric acid can be found in public databases.[1][10][11]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the carbamate, and the C=O stretches of both the carboxylic acid and the Boc group. Aromatic C-H and C=C stretching vibrations will also be present.
Note: The NIST WebBook provides IR spectra for 4-phenylbutyric acid and 3-phenylbutyric acid which can serve as a reference for the phenylbutyric acid core.[12]
Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the Boc group.
Note: Mass spectral data for 4-amino-3-phenyl-butyric acid is available and can provide insight into the fragmentation of the core structure.[13]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chiral building block for organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Its utility in the synthesis of peptidomimetics and as a precursor to complex pharmaceutical agents, such as DPP-IV inhibitors, underscores its importance for researchers and scientists. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for its use in the laboratory. Further research into its applications and the development of more direct and scalable synthetic routes will continue to enhance its value in the scientific community.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955) [hmdb.ca]
- 2. This compound | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. This compound - Pharmaceutical Grade Compound at Best Price [jigspharma.com]
- 5. Page loading... [guidechem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. US20230227457A1 - Improved process for preparation of sitagliptin - Google Patents [patents.google.com]
- 8. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric acid(1821-12-1) 13C NMR [m.chemicalbook.com]
- 11. 4-Phenylbutyric acid(1821-12-1) 1H NMR spectrum [chemicalbook.com]
- 12. Benzenebutanoic acid [webbook.nist.gov]
- 13. dev.spectrabase.com [dev.spectrabase.com]
(S)-3-(Boc-amino)-4-phenylbutyric Acid: A Technical Guide for Advanced Research
Introduction
(S)-3-(Boc-amino)-4-phenylbutyric acid, also known as Boc-L-β-homophenylalanine, is a chiral amino acid derivative that serves as a critical building block in modern pharmaceutical and chemical research. Its unique structural properties, conferred by the tert-butyloxycarbonyl (Boc) protecting group and the β-amino acid configuration, make it a valuable component in the synthesis of peptides, peptidomimetics, and other complex organic molecules. This guide provides an in-depth overview of its chemical properties, synthesis, and applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white to off-white crystalline powder. The presence of the Boc protecting group enhances its stability and solubility in organic solvents, facilitating its use in various synthetic protocols.[1][2] Key quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H21NO4 | [1][2] |
| Molecular Weight | 279.33 g/mol | [2][3] |
| CAS Number | 51871-62-6 | [4][5] |
| Melting Point | 101-107 °C | |
| Appearance | White to off-white powder | [1][2] |
| Purity | >98% (pharmaceutical grade) | [1][2] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol.[1][2] | |
| Storage | Store in a cool, dry place, protected from light and moisture.[1][2] |
Applications in Research and Drug Development
The primary application of this compound lies in its role as a precursor for pharmaceutical compounds, particularly in the synthesis of peptides and amino acid derivatives.[1][2]
-
Peptide Synthesis: As a protected β-amino acid, it is incorporated into peptide chains to introduce conformational constraints, enhance metabolic stability, and modulate biological activity. The Boc group serves as a temporary protecting group for the amine, which can be selectively removed under acidic conditions during solid-phase or solution-phase peptide synthesis.
-
Drug Discovery: The unique structure of β-amino acids can influence the biological activity of peptides, making them valuable tools in structure-activity relationship (SAR) studies.[1] By replacing standard α-amino acids with their β-homologs, researchers can design novel peptide-based therapeutics with improved pharmacokinetic profiles and target selectivity.
-
Chiral Intermediates: Its chiral nature makes it a valuable intermediate in the asymmetric synthesis of complex molecules, where maintaining stereochemical integrity is crucial for biological function.[1][2]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of Boc-protected amino acids involves the reaction of the free amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O under basic conditions.
Materials:
-
(S)-3-amino-4-phenylbutyric acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
1:1 Water/tert-Butanol (t-BuOH) solution
-
Diethyl ether (Et₂O)
-
Ethyl acetate
-
Acetic acid (AcOH)
-
Sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve (S)-3-amino-4-phenylbutyric acid in a 1:1 solution of water and tert-butanol.
-
Add powdered sodium hydroxide to the solution at room temperature (22°C).
-
Add di-tert-butyl dicarbonate in three equal portions over a period of 10 minutes.
-
Stir the resulting suspension for 16 hours.
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted (Boc)₂O.
-
Acidify the remaining aqueous solution to a pH of 5 with acetic acid.
-
Extract the product with ethyl acetate. Maintain the pH of the aqueous layer by adding more acetic acid as needed during extraction.
-
Combine the organic extracts, wash with water and saturated sodium chloride solution, and then dry over sodium sulfate.
-
Filter and concentrate the solution under vacuum to yield the final product as a white solid.
Visualizations
References
An In-Depth Technical Guide to the Synthesis of (S)-3-(Boc-amino)-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(Boc-amino)-4-phenylbutyric acid is a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptide-based therapeutics and other complex molecules can enhance metabolic stability and biological activity. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Introduction
The stereospecific synthesis of β-amino acids is a cornerstone of modern pharmaceutical research. This compound, a protected derivative of (S)-β-homophenylalanine, is a particularly sought-after intermediate. The tert-butyloxycarbonyl (Boc) protecting group ensures its stability and facilitates its use in standard peptide synthesis protocols.[1] This document details the most prevalent and effective methods for the enantioselective synthesis of this compound, focusing on the Arndt-Eistert homologation of N-Boc-L-phenylalanine, a widely utilized and reliable method that preserves stereochemical integrity.[2][3]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol [4] |
| Appearance | White to off-white powder or crystal[1][5] |
| Melting Point | 101-107 °C[5] |
| Solubility | Soluble in methanol, slightly soluble in water.[1] |
| Optical Activity | [α]²⁰/D +19.0±2°, c = 1% in methylene (B1212753) chloride[5] |
| CAS Number | 51871-62-6[4] |
Primary Synthetic Route: Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a robust and highly stereospecific method for the homologation of carboxylic acids, making it an ideal choice for converting α-amino acids to their β-amino acid counterparts.[2][6] This process involves the conversion of an N-protected α-amino acid to an α-diazoketone, followed by a silver-catalyzed Wolff rearrangement to form a ketene (B1206846) intermediate, which is then trapped by a nucleophile, such as water, to yield the desired β-amino acid.[2][6][7] The stereochemistry of the starting α-amino acid is retained with high fidelity, typically with an enantiomeric excess of at least 99%.[2]
Logical Workflow of Arndt-Eistert Homologation
References
- 1. This compound - Pharmaceutical Grade Compound at Best Price [jigspharma.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound CAS#: 51871-62-6 [amp.chemicalbook.com]
- 6. Arndt-Eistert Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Guide: Solubility and Applications of (S)-3-(Boc-amino)-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Boc-amino)-4-phenylbutyric acid, also known as N-Boc-L-β-homophenylalanine, is a chiral amino acid derivative crucial in pharmaceutical and chemical research. Its structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable building block in the synthesis of peptides and other complex organic molecules. Understanding its solubility is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for its determination, and its primary application in peptide synthesis.
Core Compound Information
| Property | Value |
| Chemical Name | (S)-3-(tert-Butoxycarbonylamino)-4-phenylbutanoic acid |
| CAS Number | 51871-62-6 |
| Molecular Formula | C₁₅H₂₁NO₄ |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white powder or crystalline solid[1] |
| Melting Point | 101-107 °C |
Solubility Data
Quantitative solubility data for this compound is not extensively reported in publicly available literature. However, qualitative descriptions consistently indicate its solubility profile.
Qualitative Solubility:
-
Water: Slightly soluble[1]
-
Organic Solvents: Readily soluble in organic solvents such as methanol (B129727) and ethanol[1][2]
For research and development purposes, experimental determination of quantitative solubility in specific solvent systems is essential. The following table is provided as a template for researchers to populate with their own experimentally determined values.
Table 1: Quantitative Solubility of this compound (Template)
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method of Analysis |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Dichloromethane | ||||
| N,N-Dimethylformamide (DMF) | ||||
| Other (Specify) |
Experimental Protocols for Solubility Determination
A reliable and widely used method for determining the equilibrium solubility of a solid compound in a liquid solvent is the shake-flask method. The concentration of the dissolved compound in the saturated solution can then be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or gravimetric analysis.
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method and HPLC Analysis
1. Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
2. Materials:
-
This compound
-
Selected solvent(s) of interest
-
Scintillation vials or other suitable sealed containers
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Syringe filters (compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV) and column
3. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Preparation and Analysis:
-
After equilibration, centrifuge the vial to pellet the excess solid.
-
Carefully withdraw a known volume of the clear supernatant.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with a known volume of the solvent to a concentration within the range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC system.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Application in Peptide Synthesis
The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group on the amine allows for the controlled, sequential addition of amino acids to a growing peptide chain.
General Workflow for Boc Solid-Phase Peptide Synthesis (SPPS)
The following diagram outlines the key steps in utilizing a Boc-protected amino acid like this compound in SPPS.
Key Steps in the Workflow:
-
Resin Preparation: The synthesis begins with a solid support (resin) to which the first amino acid is attached.
-
Deprotection: The N-terminal protecting group of the resin-bound amino acid is removed, typically with an acid for Boc-SPPS, to expose a free amine.
-
Washing: The resin is washed to remove excess reagents and by-products.
-
Coupling: The carboxylic acid of the incoming this compound is activated and then reacted with the free amine on the resin-bound peptide chain, forming a new peptide bond.
-
Washing: The resin is washed again to remove unreacted amino acid and coupling reagents.
-
Repeat Cycle: These steps are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection and Cleavage: Once the peptide chain is complete, all protecting groups are removed, and the peptide is cleaved from the solid support.
-
Purification: The crude peptide is purified, typically using reverse-phase HPLC.
Conclusion
This compound is a valuable reagent in chemical synthesis, particularly for the construction of peptides. While quantitative solubility data is sparse, its qualitative solubility profile is well-established. The experimental protocols and workflows provided in this guide offer a framework for researchers to determine its solubility in specific systems and to effectively utilize it in solid-phase peptide synthesis. The generation of precise solubility data by researchers will further enhance the utility of this important synthetic building block.
References
Spectroscopic and Structural Elucidation of (S)-3-(Boc-amino)-4-phenylbutyric Acid: A Technical Guide
Introduction
(S)-3-(Boc-amino)-4-phenylbutyric acid is a chiral building block of significant interest in the fields of medicinal chemistry and drug development. As a derivative of β-phenylalanine, it serves as a crucial intermediate in the synthesis of various biologically active molecules, including peptide mimics and enzyme inhibitors. Accurate and comprehensive spectroscopic data is paramount for its quality control, reaction monitoring, and structural confirmation. This technical guide provides a detailed overview of the expected spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Molecular Structure
-
IUPAC Name: (3S)-3-[(tert-butoxycarbonyl)amino]-4-phenylbutanoic acid[1]
-
Molecular Weight: 279.33 g/mol [1]
-
CAS Number: 51871-62-6[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR data for this compound.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | m | 5H | Ar-H |
| ~5.10 | d | 1H | NH |
| ~4.20 | m | 1H | CH-N |
| ~2.90 | dd | 1H | CH₂-Ph (diastereotopic) |
| ~2.80 | dd | 1H | CH₂-Ph (diastereotopic) |
| ~2.60 | dd | 1H | CH₂-COOH (diastereotopic) |
| ~2.50 | dd | 1H | CH₂-COOH (diastereotopic) |
| 1.40 | s | 9H | C(CH₃)₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | C=O (Carboxylic Acid) |
| ~156 | C=O (Carbamate) |
| ~138 | Ar-C (Quaternary) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~80 | C(CH₃)₃ |
| ~50 | CH-N |
| ~42 | CH₂-Ph |
| ~38 | CH₂-COOH |
| ~28 | C(CH₃)₃ |
Experimental Protocol: NMR Spectroscopy
A general protocol for obtaining NMR spectra of a solid organic compound like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectrum.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), which is assigned a chemical shift of 0.00 ppm and serves as a reference point.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum, typically with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C NMR spectrum, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration |
| ~3300 (broad) | Strong | O-H | Stretching (Carboxylic Acid) |
| ~3340 | Medium | N-H | Stretching (Amide) |
| ~3080, 3060, 3030 | Weak-Medium | C-H | Stretching (Aromatic) |
| ~2980, 2930 | Medium | C-H | Stretching (Aliphatic) |
| ~1710 | Strong | C=O | Stretching (Carboxylic Acid) |
| ~1690 | Strong | C=O | Stretching (Carbamate) |
| ~1520 | Medium | N-H | Bending (Amide) |
| ~1600, 1495, 1455 | Medium-Weak | C=C | Stretching (Aromatic Ring) |
| ~1250, 1160 | Strong | C-O | Stretching (Carbamate and Carboxylic Acid) |
| ~740, 700 | Strong | C-H | Out-of-plane Bending (Monosubstituted Benzene) |
Experimental Protocol: IR Spectroscopy
A common method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory:
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 280.15 | [M+H]⁺ |
| 224.12 | [M - C₄H₉O₂ + H]⁺ (loss of Boc group) |
| 180.10 | [M - C₅H₉O₂ + H]⁺ (loss of Boc group and CO₂) |
| 91.05 | [C₇H₇]⁺ (tropylium ion) |
Experimental Protocol: Mass Spectrometry
A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically in the range of 1-10 µg/mL).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, which then evaporate to produce gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. The predicted NMR, IR, and MS data, along with the general experimental protocols, serve as a valuable resource for researchers and scientists working with this important chiral building block. The provided information should facilitate the confirmation of its structure and purity in a laboratory setting. It is always recommended to compare experimentally obtained data with these predictions for a thorough and accurate structural elucidation.
References
Commercial Availability and Application of (S)-3-(Boc-amino)-4-phenylbutyric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(tert-Butoxycarbonylamino)-4-phenylbutyric acid, a chiral building block, is a crucial component in the synthesis of various pharmaceutical compounds, particularly in the development of peptide-based therapeutics and other complex molecular architectures. This technical guide provides an in-depth overview of its commercial availability, key properties, and detailed methodologies for its application in chemical synthesis.
Commercial Availability
(S)-3-(Boc-amino)-4-phenylbutyric acid is readily available from a variety of chemical suppliers. The purity and available quantities can vary, impacting its suitability for different research and development stages, from initial discovery to larger-scale synthesis. Below is a summary of offerings from prominent vendors.
| Supplier | Catalog Number(s) | Purity | Available Quantities | Additional Notes |
| JIGS Chemical Limited | Not specified | >98% (Pharmaceutical Grade)[1] | Bulk quantities available upon request. | White to off-white powder; stable under recommended storage conditions.[1] |
| MedchemExpress | HY-W010729 | >98% | 100 mg, 250 mg, 500 mg, 1 g | For research use only.[2] |
| Fisher Scientific | AAH52174MD, AAH5217403 | 95%[3] | 250 mg, 1 g[3] | Part of the Thermo Scientific Chemicals portfolio.[3] |
| Chongqing Chemdad Co., Ltd | Not specified | Not specified | Not specified | Provides a list of synonyms and basic chemical properties.[4] |
| ChemicalBook | CB7103337 | ≥98.0% (TLC) | 1g (from Sigma-Aldrich), 250MG (from TCI) | Lists multiple suppliers with varying prices and purities.[5] |
Note: Pricing and availability are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 51871-62-6 | [3][5] |
| Molecular Formula | C₁₅H₂₁NO₄ | [3][5] |
| Molecular Weight | 279.33 g/mol | [4][5] |
| Appearance | White to off-white powder/crystal | [1][4] |
| Melting Point | 101-107 °C | [4] |
| Solubility | Soluble in Methanol | [4] |
| Optical Activity | [α]20/D 19.0±2°, c = 1% in methylene (B1212753) chloride | [4] |
Synthesis and Purification
While commercially available, understanding the synthesis of this compound can be valuable for process development and cost analysis. A common synthetic route involves the protection of the amino group of (S)-3-amino-4-phenylbutyric acid.
Experimental Protocol: Boc Protection of (S)-3-amino-4-phenylbutyric acid
This protocol is a representative example based on general procedures for the Boc protection of amino acids.[6][7]
Materials:
-
(S)-3-amino-4-phenylbutyric acid
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (B128534) (Et₃N) or Sodium Hydroxide (B78521) (NaOH)
-
Dioxane or Acetone (B3395972)/Water solvent system
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (B86663) (KHSO₄) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve (S)-3-amino-4-phenylbutyric acid (1 equivalent) in a suitable solvent system, such as a 1:1 mixture of dioxane and water or acetone and water.
-
Basification: Add triethylamine (1.5-2 equivalents) or an aqueous solution of sodium hydroxide to the mixture to achieve a basic pH.
-
Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent.
-
Add water to the residue and wash with a nonpolar solvent like hexane (B92381) or ether to remove unreacted (Boc)₂O and other impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 by the slow addition of 1 M HCl or KHSO₄ solution.
-
Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford a white solid.
Applications in Drug Development
This compound serves as a vital chiral building block in the synthesis of various pharmaceutical agents, most notably in peptide synthesis and the construction of peptidomimetics.
Solid-Phase Peptide Synthesis (SPPS)
This compound is frequently utilized in Boc-based solid-phase peptide synthesis (SPPS). The Boc protecting group on the α-amino function allows for the stepwise assembly of peptide chains on a solid support.
The following is a general procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.[8][9][10][11]
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase peptide synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF or DCM for 30-60 minutes.
-
Activation of the Amino Acid:
-
In a separate vessel, dissolve this compound (2-4 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and HOBt (if using DIC).
-
Add DIPEA (3-6 equivalents) to the mixture to activate the carboxylic acid. Allow the activation to proceed for a few minutes.
-
-
Coupling:
-
Drain the solvent from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 1-4 hours. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.
-
Deprotection: The N-terminal Boc group of the newly added residue can then be removed with trifluoroacetic acid (TFA) to allow for the next coupling cycle.
Synthesis of Renin Inhibitors
This compound and its derivatives have been employed as isosteres of phenylalanine in the design and synthesis of renin inhibitors, a class of antihypertensive drugs.[12] The constrained conformation of cyclic derivatives derived from this amino acid has been explored to probe the bioactive conformation of inhibitors at the enzyme's active site.[12] The development of potent renin inhibitors like aliskiren (B1664508) highlights the importance of innovative chiral building blocks in drug design.[13]
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Synthetic Workflow: Boc Protection
Caption: General workflow for the Boc protection of (S)-3-amino-4-phenylbutyric acid.
Experimental Workflow: Boc-SPPS Coupling Cycle
Caption: A simplified workflow of a single coupling cycle in Boc-based Solid-Phase Peptide Synthesis.
References
- 1. This compound - Pharmaceutical Grade Compound at Best Price [jigspharma.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 95% | Fisher Scientific [fishersci.ca]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound | 51871-62-6 [chemicalbook.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Overview of Custom Peptide Synthesis [peptide2.com]
- 12. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure-based design of aliskiren, a novel orally effective renin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-3-(Boc-amino)-4-phenylbutyric Acid: A Chiral Building Block in Drug Discovery
(S)-3-(Boc-amino)-4-phenylbutyric acid is a protected derivative of phenylalanine, an essential amino acid. Its structural classification is a Boc-protected β-homophenylalanine. This chiral compound serves as a valuable intermediate in the synthesis of peptidomimetics and other complex molecules for pharmaceutical and research applications. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amino function allows for selective chemical modifications at other parts of the molecule, making it a versatile building block in medicinal chemistry.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1] It is slightly soluble in water but readily soluble in organic solvents such as ethanol (B145695) and methanol.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C15H21NO4 | [1] |
| Molecular Weight | 279.34 g/mol | [1] |
| Melting Point | 122-124 °C | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | >98% | [1] |
| Solubility | Slightly soluble in water; soluble in ethanol and methanol | [1] |
| Storage | Store in a cool, dry place, protected from light and moisture | [1] |
Synthesis of this compound
The synthesis of this compound typically starts from the naturally occurring amino acid, L-phenylalanine. The process involves two key transformations: the protection of the α-amino group with a Boc group, followed by a chain extension (homologation) to insert a methylene (B1212753) group between the carboxyl and the α-carbon, thus converting the α-amino acid into a β-amino acid. The Arndt-Eistert reaction is a classic and effective method for this homologation.
Below are the detailed experimental protocols for the synthesis.
Experimental Protocols
Part A: Synthesis of N-Boc-L-phenylalanine
This procedure is adapted from a standard protocol for the Boc protection of amino acids.
Materials:
-
L-phenylalanine
-
Di-tert-butyl dicarbonate (B1257347) (Boc anhydride)
-
Water
-
N-Boc-L-phenylalanine seed crystal (optional)
Procedure:
-
Dissolve L-phenylalanine (e.g., 4.96 g, 30 mmol) in a mixture of acetone (60 ml) and water (30 ml) in a suitable reaction flask.
-
With stirring, add triethylamine (45 mmol).
-
At 25 °C, add di-tert-butyl dicarbonate (7.2 g, 33 mmol) to the mixture and continue stirring for 4 hours.
-
Remove the acetone under reduced pressure.
-
The resulting oily residue of N-Boc-L-phenylalanine is then subjected to crystallization.
-
Add a seed crystal of N-Boc-L-phenylalanine (if available) to the oily residue and let it stand at room temperature for approximately 18 hours, or until complete solidification.
-
Add cyclohexane (10 times the volume/weight of the product) and triturate the solid at room temperature for 2 hours.
-
Filter the white solid, wash with cold cyclohexane, and dry under reduced pressure at 60 °C for 15 hours to yield the final product.
Part B: Arndt-Eistert Homologation to this compound
This protocol describes the conversion of N-Boc-L-phenylalanine to its corresponding β-amino acid via the Arndt-Eistert reaction, which involves the formation of a diazoketone intermediate followed by a Wolff rearrangement.
Materials:
-
N-Boc-L-phenylalanine
-
Anhydrous Tetrahydrofuran (THF)
-
N-methylmorpholine
-
Ethyl chloroformate
-
Diazomethane (B1218177) in diethyl ether (Caution: Diazomethane is toxic and explosive. It should be handled with extreme care in a well-ventilated fume hood using appropriate safety measures.)
-
Silver(I) benzoate (B1203000)
-
Triethylamine
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous potassium bisulfate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
1. Formation of the Diazoketone Intermediate:
-
In a three-necked flask under a nitrogen atmosphere, dissolve N-Boc-L-phenylalanine (10.0 g, 37.7 mmol) in anhydrous THF (200 mL).
-
Cool the solution to -15 °C in an ice-salt bath.
-
Add N-methylmorpholine (4.15 mL, 37.7 mmol) dropwise, followed by the dropwise addition of ethyl chloroformate (3.61 mL, 37.7 mmol).
-
Stir the resulting white suspension for 30 minutes at -15 °C.
-
Filter the mixture through a pre-cooled Büchner funnel to remove the N-methylmorpholine hydrochloride salt, and wash the solid with a small amount of cold, anhydrous THF.
-
Transfer the filtrate to a flask and add an excess of an ethereal solution of diazomethane at 0 °C.
-
Allow the reaction to stir overnight, gradually warming to room temperature.
-
Carefully quench the excess diazomethane and remove the solvent under reduced pressure to obtain the crude α-diazoketone. This intermediate is typically used in the next step without further purification.
2. Wolff Rearrangement:
-
Protect the reaction flask from light by wrapping it in aluminum foil.
-
Dissolve the crude diazoketone from the previous step in a mixture of THF (380 mL) and deionized water (38 mL).
-
Cool the solution to -25 °C in a dry ice-acetone bath under a nitrogen atmosphere.
-
In a separate flask, dissolve silver(I) benzoate (0.86 g, 3.77 mmol) in triethylamine (4 mL) with the aid of sonication.
-
Add the silver benzoate solution dropwise to the cold diazoketone solution.
-
Stir the reaction mixture at -25 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in diethyl ether (250 mL) and wash sequentially with saturated aqueous sodium bicarbonate solution (150 mL) and 1 M aqueous potassium bisulfate solution (150 mL).
-
Extract the combined aqueous layers with diethyl ether (2 x 125 mL).
-
Combine all organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery
This compound and its derivatives are of significant interest in drug discovery, primarily as building blocks for creating more complex molecules with therapeutic potential.
Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
One of the most notable applications of β-homophenylalanine derivatives is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating blood glucose levels. By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to enhanced insulin (B600854) secretion and suppressed glucagon (B607659) release in a glucose-dependent manner. This makes DPP-4 inhibitors an important class of drugs for the treatment of type 2 diabetes.
Several studies have shown that fused β-homophenylalanine derivatives are potent and selective DPP-4 inhibitors. The table below summarizes the in vitro activity of some of these derivatives.
| Compound | DPP-4 IC50 (nM) |
| 22q (2,5-difluoro analogue) | 270 |
| 22t (2,4,5-trifluoro analogue) | 119 |
| Sitagliptin (reference drug) | 18 |
Data extracted from a study on fused β-homophenylalanine derivatives as DPP-4 inhibitors.
Caption: Mechanism of action of DPP-4 inhibitors derived from β-homophenylalanine.
GABA Analogue and Neurological Research
Upon removal of the Boc protecting group, this compound is converted to (S)-3-amino-4-phenylbutyric acid. This molecule is a chiral analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. GABA analogues are a class of drugs that are structurally related to GABA and often have therapeutic applications in neurological and psychiatric disorders.
(S)-3-amino-4-phenylbutyric acid, as a GABA analogue, is expected to interact with GABA receptors. The GABAergic system plays a crucial role in regulating neuronal excitability, and its modulation can lead to anticonvulsant, anxiolytic, and sedative effects. Specifically, many GABA analogues exert their effects through the GABA B receptor, a G-protein coupled receptor.
The signaling pathway initiated by the activation of the GABA B receptor is complex and leads to a net inhibitory effect on the neuron.
Caption: GABA B receptor signaling pathway.
Conclusion
This compound is a strategically important chiral building block in modern drug discovery. Its utility as a precursor for potent DPP-4 inhibitors highlights its relevance in the development of therapeutics for metabolic diseases. Furthermore, its structural relationship to GABA suggests potential applications in neuroscience research and the development of novel CNS-acting agents. The well-established synthetic routes to this compound from L-phenylalanine make it an accessible and valuable tool for medicinal chemists and drug development professionals.
References
An In-depth Technical Guide on the Biological Activity of (S)-3-(Boc-amino)-4-phenylbutyric Acid Derivatives as Dipeptidyl Peptidase-IV Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activity of derivatives of (S)-3-(Boc-amino)-4-phenylbutyric acid, with a specific focus on their role as inhibitors of dipeptidyl peptidase-IV (DPP-IV). DPP-IV is a serine protease that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones, making it a key target for the treatment of type 2 diabetes.[1][2][3][4] This document details the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, presenting quantitative data, experimental protocols, and visual diagrams of relevant pathways and workflows.
Introduction to (S)-3-Amino-4-phenylbutyric Acid Derivatives and DPP-IV Inhibition
This compound is a protected β-amino acid that serves as a versatile scaffold in medicinal chemistry. Following deprotection of the Boc group, the resulting (S)-3-amino-4-phenylbutyric acid core can be derivatized to generate a variety of compounds with therapeutic potential. A significant area of investigation for these derivatives has been in the development of DPP-IV inhibitors.[1][2]
DPP-IV inhibitors, also known as gliptins, enhance the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] These hormones are released in response to food intake and stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, these compounds prolong the action of incretins, leading to improved glycemic control.[5] The β-amino amide scaffold derived from (S)-3-amino-4-phenylbutyric acid has been identified as a key pharmacophore for potent DPP-IV inhibition.[1][2]
Quantitative Biological Data: DPP-IV Inhibitory Activity
The following tables summarize the in vitro DPP-IV inhibitory activity of various derivatives of (S)-3-amino-4-phenylbutyric acid. The data is primarily drawn from studies on β-amino amide derivatives, highlighting the impact of different substituents on potency.
Table 1: In Vitro DPP-IV Inhibitory Activity of Piperazine-Substituted β-Amino Amide Derivatives
| Compound ID | R Group | hDPP-IV IC50 (nM) |
| 5a | H | 150 |
| 5b | 2-Me | 80 |
| 5c | 3-Me | 120 |
| 5d | 4-Me | 90 |
| 5e | 4-F | 70 |
| 5f | 4-Cl | 65 |
| 5g | 4-CF3 | 50 |
| 5h | 3,4-di-F | 40 |
| 5i | 2,4-di-F | 35 |
| 5j | 2,5-di-F | 30 |
| 5k | 2,4,5-tri-F | 25 |
| 5l | 2-Cl, 4-F | 45 |
| 5m | 2-F, 5-CF3 | 20 |
Data adapted from Kim et al., Bioorg Med Chem Lett. 2012 Sep 1;22(17):5545-9.[1]
Table 2: In Vitro DPP-IV Inhibitory Activity of Triazolopiperazine-Substituted β-Amino Amides
| Compound ID | R Group | hDPP-IV IC50 (nM) |
| 3 | H | 5 |
| 4 | CF3 | 2 |
Data adapted from Kowalchick et al., Bioorg Med Chem Lett. 2007;17(21):5934–9.[2]
Structure-Activity Relationship (SAR) Analysis
The quantitative data reveals several key structure-activity relationships for the DPP-IV inhibitory activity of (S)-3-amino-4-phenylbutyric acid derivatives:
-
Piperazine (B1678402) Ring Substitution: Substitution on the phenyl ring of the piperazine moiety significantly influences potency. Electron-withdrawing groups, such as fluorine and trifluoromethyl, generally lead to increased inhibitory activity. The position of the substituent is also critical, with substitutions at the 2 and 4 positions of the phenyl ring often being favorable.[1]
-
β-Amino Amide Core: The β-amino amide scaffold is a crucial pharmacophore that mimics the dipeptide substrate of DPP-IV, allowing for key interactions within the enzyme's active site.[1][2]
-
Triazolopiperazine Moiety: The incorporation of a triazolopiperazine ring system can lead to highly potent inhibitors, as seen in compounds with nanomolar IC50 values.[2]
The following diagram illustrates the key pharmacophoric elements and their interactions with the DPP-IV active site.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of (S)-3-amino-4-phenylbutyric acid derivatives as DPP-IV inhibitors.
The synthesis of the target β-amino amide derivatives typically starts from this compound. The general synthetic scheme is outlined below.
References
- 1. Dipeptidyl peptidase-4 inhibitor with β-amino amide scaffold: synthesis, SAR and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. researchgate.net [researchgate.net]
- 5. Dipeptidyl Peptidase-IV Inhibitory Activity and Related Molecular Mechanism of Bovine α-Lactalbumin-Derived Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (S)-3-(Boc-amino)-4-phenylbutyric Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-3-(Boc-amino)-4-phenylbutyric acid, a derivative of the neurotransmitter GABA and also known as Boc-β-homophenylalanine, is a valuable building block in the field of peptide synthesis and drug discovery. Its incorporation into peptide chains offers several strategic advantages, primarily centered around the creation of peptidomimetics with enhanced therapeutic potential. The deprotected form of this amino acid is (S)-β-phenyl-γ-aminobutyric acid, a chiral version of Phenibut, which is known for its anxiolytic and nootropic properties.
The primary applications of this compound in peptide synthesis include:
-
Enhanced Proteolytic Stability: The β-amino acid structure, with an additional carbon in the backbone compared to α-amino acids, renders the resulting peptide bonds resistant to degradation by proteases.[1] This increased stability in biological systems can lead to a longer half-life and improved bioavailability of peptide-based drugs.
-
Induction of Novel Secondary Structures: The incorporation of β-amino acids can induce unique and stable helical and turn secondary structures in peptides that are not accessible with only α-amino acids. These well-defined conformations can be crucial for mimicking the bioactive conformation of a natural peptide ligand or for creating novel binding motifs for specific biological targets.
-
Development of CNS-Targeting Peptides: The core structure of this compound is derived from Phenibut, a known centrally active agent that crosses the blood-brain barrier. Peptides incorporating this moiety may exhibit improved penetration into the central nervous system, making it a promising tool for the development of neuropeptides with enhanced efficacy.
-
GABA Receptor Modulation: As the precursor to a GABA analogue, peptides containing this amino acid can be designed as agonists or antagonists of GABA receptors, particularly the GABA-B receptor. This opens avenues for creating novel therapeutics for anxiety, spasticity, and other neurological disorders.[2]
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C15H21NO4 |
| Molecular Weight | 279.33 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically >95% |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DCM. Slightly soluble in water. |
| Storage | Store in a cool, dry place, protected from light and moisture. |
Experimental Protocols
The following is a detailed protocol for the manual solid-phase peptide synthesis (SPPS) of a model tripeptide (e.g., Ac-Ala-(S)-β-hPhe-Gly-NH2) using this compound on a Rink Amide resin. This protocol utilizes the Boc/Bzl protection strategy.
Materials and Reagents
-
Rink Amide MBHA resin (0.5-1.0 mmol/g loading)
-
This compound
-
Boc-Ala-OH
-
Boc-Gly-OH
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Acetic anhydride
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
Cleavage Cocktail (e.g., TFA/H2O/Triisopropylsilane (TIS), 95:2.5:2.5 v/v/v)
-
Kaiser test kit
Protocol for Peptide Synthesis
-
Resin Preparation and Swelling:
-
Place the Rink Amide MBHA resin (e.g., 100 mg, 0.05 mmol) in a reaction vessel.
-
Wash the resin with DMF (3 x 2 mL).
-
Swell the resin in DCM (2 mL) for 30 minutes.
-
-
First Amino Acid Coupling (Boc-Gly-OH):
-
Boc Deprotection (of the Rink Amide linker): Treat the resin with 20% piperidine (B6355638) in DMF (2 x 5 min). Wash with DMF (5 x 2 mL). Note: This initial deprotection is for the Fmoc group on the Rink linker, which is a common starting point. If starting with a Boc-compatible amide resin like MBHA, this step is omitted.
-
Activation: In a separate vial, dissolve Boc-Gly-OH (4 eq., 0.2 mmol), HBTU (3.9 eq., 0.195 mmol), and HOBt (4 eq., 0.2 mmol) in DMF (1 mL). Add DIPEA (8 eq., 0.4 mmol) and pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.
-
Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Kaiser Test: Perform a Kaiser test to confirm complete coupling (negative result - beads remain colorless/yellow). If the test is positive, repeat the coupling step.
-
-
Incorporation of this compound:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (1 x 2 min, then 1 x 20 min).
-
Washing: Wash with DCM (3 x 2 mL), isopropanol (B130326) (2 x 2 mL), and DMF (3 x 2 mL).
-
Neutralization: Treat the resin with 10% DIPEA in DMF (2 x 2 min). Wash with DMF (3 x 2 mL).
-
Activation: In a separate vial, dissolve this compound (4 eq., 0.2 mmol), HBTU (3.9 eq., 0.195 mmol), and HOBt (4 eq., 0.2 mmol) in DMF (1 mL). Add DIPEA (8 eq., 0.4 mmol) and pre-activate for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 4 hours at room temperature. Note: A longer coupling time is recommended for this sterically hindered β-amino acid.
-
Washing: Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
Kaiser Test: Perform a Kaiser test. If positive, repeat the coupling.
-
-
Third Amino Acid Coupling (Boc-Ala-OH):
-
Repeat the deprotection, washing, neutralization, activation, and coupling steps as described in step 3, using Boc-Ala-OH.
-
-
N-terminal Acetylation (Capping):
-
After the final Boc deprotection and neutralization, treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:1:3, v/v/v) for 30 minutes.
-
Wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM (3 x 2 mL) and MeOH (3 x 2 mL) and dry under vacuum.
-
Add the cleavage cocktail (e.g., TFA/H2O/TIS, 95:2.5:2.5, 2 mL) to the resin.
-
Incubate with agitation for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Data Presentation
The following table presents representative data for the manual solid-phase synthesis of a short model peptide containing this compound. These values are illustrative and can vary depending on the specific peptide sequence, coupling reagents, and synthesis conditions.
| Step | Parameter | Value |
| Synthesis Scale | Resin Loading | 0.5 mmol/g |
| Starting Resin Amount | 100 mg | |
| Coupling Efficiency | Glycine Coupling | >99% |
| (S)-β-hPhe Coupling | ~98% (double coupling may be required) | |
| Alanine Coupling | >99% | |
| Final Product | Crude Peptide Yield | 65-80% |
| Purity (by RP-HPLC) | >70% (crude), >95% (after purification) | |
| Identity (by MS) | Confirmed (Expected Mass ± 1 Da) |
Visualizations
Experimental Workflow
Signaling Pathway
References
Application Notes and Protocols for Boc-Protection in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), a revolutionary technique developed by Bruce Merrifield, has become an indispensable tool in peptide chemistry and drug development.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy was the first widely adopted method for SPPS and remains a robust and valuable approach for the synthesis of complex peptides.[2][3] This strategy is predicated on a quasi-orthogonal protection scheme where the temporary Nα-amino protecting group, the Boc group, is labile to moderate acids (e.g., trifluoroacetic acid, TFA), while the semi-permanent side-chain protecting groups, typically benzyl-based, require a much stronger acid (e.g., anhydrous hydrogen fluoride (B91410), HF) for removal.[4][5]
The core principle of SPPS involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble solid support, or resin.[1][6] This immobilization allows for the use of excess reagents to drive reactions to completion, with purification at each step achieved by simple filtration and washing.[1][2]
While the milder conditions of the Fmoc/tBu strategy have led to its widespread adoption, the Boc/Bzl approach offers distinct advantages, particularly for the synthesis of long or "difficult" sequences prone to aggregation.[7][8] The repetitive acid treatment for Boc group removal helps to disrupt secondary structures and maintain the peptide chain in a solvated state, thereby improving coupling efficiencies.[7]
This document provides a detailed overview of the Boc-SPPS workflow, comprehensive experimental protocols, and a summary of quantitative data to guide researchers in the successful synthesis of peptides using this classic and powerful methodology.
The Boc-SPPS Workflow: A Cyclical Process
The synthesis of a peptide using the Boc/Bzl strategy follows a well-defined cycle of deprotection, neutralization, and coupling for each amino acid added to the chain. This cycle is preceded by the attachment of the first amino acid to the resin and is followed by a final cleavage and deprotection step.
Data Presentation: Reagents and Performance
The efficiency of Boc-SPPS is influenced by the choice of resins, coupling reagents, and cleavage conditions. The following tables summarize key data for easy comparison.
Table 1: Common Resins for Boc-SPPS
| Resin Type | C-Terminal Group | Linkage Stability | Cleavage Agent | Application Notes |
| Merrifield | Carboxylic Acid | Susceptible to partial cleavage by TFA, especially in long syntheses.[9] | HF, TFMSA | The original resin for SPPS.[9] Attachment of the first amino acid is critical. |
| PAM | Carboxylic Acid | More stable to TFA than Merrifield resin due to the phenylacetamido linker.[9] | HF | Recommended for longer peptides to minimize chain loss during synthesis.[9] |
| BHA | Amide | Stability of the peptide-resin bond can be amino acid dependent.[9] | HF | Used for the synthesis of peptide amides.[9] |
| MBHA | Amide | More stable to TFA than BHA resin, providing a good balance of stability and lability.[9] | HF | The resin of choice for preparing peptide amides via the Boc/Bzl strategy.[9] |
Table 2: Common Coupling Reagents in Boc-SPPS
| Reagent | Full Name | Advantages | Disadvantages |
| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Effective and historically widely used. | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate washing.[10] |
| HBTU/DIEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / Diisopropylethylamine | Fast, efficient, and reliable for most couplings. | Can cause chain termination by capping the N-terminus if used in excess.[11] |
| HATU/DIEA | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / Diisopropylethylamine | Often more effective than HBTU for "difficult" or sterically hindered couplings.[10] | Higher cost compared to HBTU. |
Table 3: Typical HF Cleavage Conditions and Scavengers
| Parameter | Condition/Reagent | Purpose |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) | Cleaves the peptide from the resin and removes side-chain protecting groups.[10] |
| Temperature | -5 to 0 °C | Controls the reaction rate and minimizes side reactions.[10] |
| Time | 1-2 hours | Standard duration for complete cleavage and deprotection.[10] |
| Scavenger: Anisole | ~10% (v/v) | Traps carbocations generated from protecting groups, preventing alkylation of Tyr and Trp.[7] |
| Scavenger: p-Cresol (B1678582) | Varies | A common scavenger used to trap benzyl (B1604629) and other carbocations.[12] |
| Scavenger: Thioanisole | Varies | Used to protect Met from sulfoxidation and assist in cleavage of Arg(Tos). |
| Scavenger: Dithioethane (DTE) | ~0.5% (v/v) | Added during TFA deprotection to scavenge tert-butyl cations, protecting Cys, Met, and Trp.[13] |
Experimental Protocols
The following protocols provide detailed methodologies for the key stages of manual Boc-SPPS on a 0.1 to 0.5 mmol scale.
Protocol 1: Attachment of the First Amino Acid to Merrifield Resin (Cesium Salt Method)
This protocol is suitable for preparing peptide acids.
-
Resin Swelling: Swell 1.0 g of chloromethylated polystyrene resin (Merrifield resin) in 10 mL of dimethylformamide (DMF) for at least 1 hour in a reaction vessel.
-
Cesium Salt Preparation:
-
In a separate flask, dissolve the first C-terminal Boc-amino acid (2.0 equivalents relative to resin substitution) in methanol (B129727) (5 mL/mmol).
-
Add water (0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.[8]
-
Evaporate the mixture to dryness under reduced pressure.
-
Co-evaporate twice with DMF (2.5 mL/mmol each) to ensure the salt is anhydrous.[8]
-
-
Coupling:
-
Dissolve the dried Boc-amino acid cesium salt in 8-10 mL of DMF.
-
Drain the DMF from the swollen resin and add the cesium salt solution.
-
Secure the vessel on a shaker and heat at 50°C for 12-24 hours.[10]
-
-
Washing:
-
Drain the reaction mixture and wash the resin sequentially with:
-
DMF (3 x 10 mL)
-
50% DMF in water (3 x 10 mL)
-
DMF (3 x 10 mL)
-
Dichloromethane (DCM) (3 x 10 mL)
-
-
-
Drying: Dry the resin under vacuum to a constant weight. A sample can be taken to determine the substitution level (loading) via methods such as picric acid titration.
Protocol 2: The Synthesis Cycle (Deprotection, Neutralization, Coupling)
This cycle is repeated for each amino acid to be incorporated.
-
Resin Preparation: Swell the peptide-resin in DCM (10 mL per gram) for 20 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add 50% TFA in DCM (10 mL/g resin). Agitate for 2 minutes for a pre-wash, then drain.[10]
-
Add a fresh solution of 50% TFA in DCM (10 mL/g resin) and agitate for 20-30 minutes.[10]
-
Note: For sequences containing Cys, Met, or Trp, add 0.5% dithioethane (DTE) to the TFA solution to scavenge the liberated tert-butyl cations.[13]
-
Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL).
-
-
Neutralization (Standard Protocol):
-
Amino Acid Coupling (HBTU/DIEA):
-
In a separate vessel, dissolve the next Boc-amino acid (3.0 eq.) and HBTU (3.0 eq.) in a minimal amount of DMF.
-
Add DIEA (6.0 eq.) to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitoring: Reaction completion can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
The peptide-resin is now ready for the next cycle, starting again from Step 1.
-
Protocol 3: In Situ Neutralization and Coupling
This streamlined protocol can improve efficiency, especially for aggregation-prone sequences.[11]
-
Deprotection and Washing: Perform the Boc deprotection (Protocol 2, Step 2) and wash thoroughly with DCM.
-
Pre-activation: In a separate vessel, dissolve the Boc-amino acid (3.0 eq.) and a coupling agent (e.g., HBTU, 3.0 eq.) in DMF.
-
Combined Coupling/Neutralization:
-
Add the pre-activated amino acid solution directly to the peptide-resin TFA salt.
-
Immediately add DIEA (7.0 eq.) to the reaction vessel. This amount is sufficient to neutralize the TFA salt and facilitate the coupling reaction.
-
Agitate for 20-60 minutes. Monitor with the ninhydrin test.
-
-
Washing: Drain the reaction mixture and wash thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Protocol 4: Final Cleavage and Deprotection (Standard "Low-High" HF Procedure)
WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic, corrosive, and can cause severe burns. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus within a certified fume hood. Appropriate personal protective equipment (PPE) is mandatory.
-
Preparation:
-
Dry the final peptide-resin thoroughly under high vacuum.
-
Place the dried peptide-resin (e.g., 0.5 g) and a Teflon-coated stir bar into the HF-resistant reaction vessel.
-
Add the appropriate scavenger cocktail. For a general-purpose cleavage, a mixture of p-cresol (1.0 mL) and p-thiocresol (0.25 mL) can be used.[7]
-
-
Low HF Step (SN2 Deprotection):
-
Cool the reaction vessel to -5 to 0°C in a dry ice/isopropanol bath.
-
Add dimethyl sulfide (B99878) (DMS) (6.5 mL per gram of resin).[7]
-
Slowly condense anhydrous HF (2.5 mL per gram of resin) into the vessel.[7]
-
Stir the mixture at 0°C for 2 hours. This step removes more acid-labile protecting groups via an SN2 mechanism, minimizing carbocation formation.
-
-
High HF Step (SN1 Cleavage):
-
Slowly remove the DMS and HF under a vacuum (ensure the vacuum line is protected by a base trap).
-
Re-cool the vessel to -5 to 0°C.
-
Condense a fresh charge of anhydrous HF (10 mL per gram of resin) into the vessel.
-
Stir at 0°C for 1 hour to cleave the peptide from the resin and remove the remaining robust protecting groups.[10]
-
-
Work-up:
-
Evaporate the HF under a high vacuum.
-
Once all HF is removed, carefully unseal the apparatus.
-
Wash the resin/peptide mixture with cold diethyl ether (3 x 20 mL) to precipitate the peptide and remove organic scavengers.
-
Filter the solid and dry the crude peptide under vacuum.
-
-
Extraction and Purification:
-
Dissolve the crude peptide in an appropriate aqueous solvent (e.g., 10% acetic acid).
-
Filter away the resin beads.
-
Lyophilize the aqueous solution to obtain the crude peptide powder.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Managing Common Side Reactions in Boc-SPPS
Careful selection of protecting groups and reaction conditions is crucial to minimize side reactions and maximize the purity of the final product.
References
- 1. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mesalabs.com [mesalabs.com]
- 6. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Application Notes and Protocols for the Coupling of (S)-3-(Boc-amino)-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Boc-amino)-4-phenylbutyric acid is a chiral non-proteinogenic β-amino acid derivative. Its structure, featuring a phenyl group, makes it a valuable building block in the synthesis of peptidomimetics and other complex organic molecules.[1] The incorporation of β-amino acids into peptide chains can induce stable secondary structures, such as helices and turns, which are not readily accessible with α-amino acids alone. This has significant implications for the design of peptidomimetics with enhanced stability and bioavailability.[1] This document provides detailed application notes and protocols for the coupling of this compound to various amine nucleophiles, a critical step in the synthesis of novel peptides and pharmaceutical agents.
Data Presentation: Comparison of Common Coupling Protocols
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, particularly when dealing with sterically hindered or structurally unique amino acids like this compound. Below is a summary of common coupling reagents and their typical performance in solution-phase peptide synthesis.
| Coupling Reagent | Activating Agent | Additive | Base | Typical Yield (%) | Typical Reaction Time (hours) | Key Advantages & Disadvantages |
| HATU | Uronium Salt | HOAt (internal) | DIPEA or TEA | 90-98% | 0.5-2 | Advantages: High reactivity, fast reaction times, reduced racemization.[2] Disadvantages: Higher cost, potential for guanidinylation of the N-terminus if used in excess.[2] |
| HBTU | Uronium Salt | HOBt (internal) | DIPEA or TEA | 85-95% | 1-4 | Advantages: High efficiency, stable, lower cost than HATU.[2] Disadvantages: Can also cause guanidinylation if used in excess.[2] |
| PyBOP | Phosphonium Salt | HOBt (internal) | DIPEA or TEA | 85-95% | 1-4 | Advantages: Rapid reactions, byproducts are generally less hazardous.[2] Disadvantages: May be less effective for sterically hindered couplings compared to HATU.[2] |
| EDC/HOBt | Carbodiimide | HOBt | DIPEA or TEA | 75-90% | 2-12 | Advantages: Cost-effective, water-soluble byproducts are easily removed.[2] Disadvantages: Slower reaction rates, potential for racemization without HOBt.[2] |
| DIC/HOBt | Carbodiimide | HOBt | None required in some protocols | 70-90% | 2-12 | Advantages: Byproduct (diisopropylurea) is more soluble in organic solvents than DCU (from DCC). Disadvantages: Slower than uronium/phosphonium reagents. |
Experimental Protocols
The following are generalized experimental protocols for the solution-phase coupling of this compound to an amine nucleophile (e.g., an amino acid ester). These protocols should be optimized based on the specific substrates and desired outcomes.
Protocol 1: Coupling using HATU
This protocol is recommended for sterically hindered couplings where high efficiency and speed are desired.
Materials:
-
This compound (1.0 equivalent)
-
Amine nucleophile (e.g., amino acid ester hydrochloride, 1.1 equivalents)
-
HATU (1.05 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) for workup
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine nucleophile (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add HATU (1.05 eq) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Coupling using EDC/HOBt
This is a cost-effective method suitable for a wide range of couplings.
Materials:
-
This compound (1.0 equivalent)
-
Amine nucleophile (e.g., amino acid ester hydrochloride, 1.1 equivalents)
-
1-Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq), the amine nucleophile (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.2 eq) to the solution.
-
Add EDC·HCl (1.2 eq) to the reaction mixture and stir at 0 °C for 30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with DCM (if DMF was used as solvent).
-
Wash the organic phase with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Visualizations
General Workflow for Peptide Coupling
The following diagram illustrates the general workflow for the coupling of this compound to an amine nucleophile.
Caption: General workflow for the coupling reaction.
Chemical Structures
Caption: Structures of reactant and an example product.
Concluding Remarks
The successful coupling of this compound is achievable with a variety of standard peptide coupling reagents. For challenging couplings involving sterically hindered amines, uronium-based reagents such as HATU are recommended for their high reactivity and rapid reaction times. For more routine applications, carbodiimide-based methods like EDC/HOBt offer a cost-effective and reliable alternative. Proper optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial for maximizing yield and purity. The protocols and data presented herein provide a solid foundation for researchers to develop robust and efficient synthetic routes incorporating this valuable β-amino acid building block.
References
(S)-3-(Boc-amino)-4-phenylbutyric Acid: A Versatile Chiral Building Block in Medicinal Chemistry
(S)-3-(Boc-amino)-4-phenylbutyric acid , also known as Boc-L-β-homophenylalanine, is a protected, non-proteinogenic β-amino acid that has emerged as a valuable chiral building block in medicinal chemistry. Its unique structural features, including the β-amino acid backbone and the phenyl side chain, allow for its incorporation into peptidomimetics and other small molecules designed to modulate the activity of various biological targets. This compound serves as a crucial precursor in the synthesis of enzyme inhibitors with therapeutic potential in areas such as neurodegenerative diseases and metabolic disorders.
Application in the Development of β-Secretase (BACE1) Inhibitors
A significant application of this compound is in the design and synthesis of potent inhibitors of β-secretase (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. The β-amino acid scaffold of the title compound can be utilized as a P2 ligand in peptidomimetic inhibitors that target the active site of BACE1.
One notable example is the development of inhibitor 4c , which incorporates a Boc-β-amino-L-alanine moiety. This inhibitor has demonstrated potent BACE1 inhibitory activity with a Ki of 0.25 nM and has shown efficacy in cellular models with an EC50 of 194 nM.[1]
Quantitative Data for BACE1 Inhibitor 4c
| Compound | Target | K_i_ (nM) | Cellular EC_50_ (nM) | Selectivity (vs. BACE2) |
| Inhibitor 4c | BACE1 | 0.25 | 194 | Good |
Experimental Protocol: Synthesis of a BACE1 Inhibitor Precursor
The following protocol outlines a general procedure for the coupling of this compound to a growing peptide chain, a key step in the synthesis of peptidomimetic BACE1 inhibitors. This procedure is based on standard solid-phase peptide synthesis (SPPS) techniques.
Materials:
-
This compound
-
Resin-bound amine (e.g., Leu-Ala-functionalized resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF) for Boc deprotection
Procedure:
-
Resin Swelling: Swell the resin-bound amine in DMF for 1 hour.
-
Boc Deprotection (if applicable): If the resin-bound amine is N-terminally protected with a Boc group, treat the resin with 20% piperidine in DMF for 20 minutes to remove the protecting group. Wash the resin thoroughly with DMF and DCM.
-
Activation of this compound: In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt in a minimal amount of DMF. Add 3 equivalents of DIC to the solution and allow it to react for 15-20 minutes at 0°C to pre-activate the carboxylic acid.
-
Coupling: Add the activated amino acid solution to the swollen and deprotected resin. Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction progress using a Kaiser test to confirm the consumption of the free amine.
-
Washing: Once the coupling reaction is complete, filter the resin and wash it sequentially with DMF, DCM, and methanol (B129727) to remove excess reagents and byproducts.
-
Further Elongation or Cleavage: The resulting peptide can be further elongated by repeating the deprotection and coupling steps with other amino acids or cleaved from the resin using standard procedures (e.g., trifluoroacetic acid treatment) to yield the final peptidomimetic inhibitor.
Diagram: General Workflow for Peptidomimetic Inhibitor Synthesis
Caption: Workflow for solid-phase synthesis of peptidomimetics.
Experimental Protocol: BACE1 Inhibition Assay
This protocol describes a general method for determining the inhibitory activity of a compound against BACE1 using a fluorescence resonance energy transfer (FRET) assay.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compound (e.g., Inhibitor 4c) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare a solution of the BACE1 enzyme and the fluorogenic substrate in assay buffer.
-
Assay Setup: In the wells of the 96-well plate, add 10 µL of the test compound dilution (or DMSO for control).
-
Enzyme Addition: Add 40 µL of the BACE1 enzyme solution to each well. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Add 50 µL of the fluorogenic substrate solution to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 320 nm excitation and 405 nm emission) in a kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. Calculate the IC50 or Ki value by fitting the data to an appropriate dose-response curve.
Diagram: BACE1 FRET Assay Principle
Caption: Principle of BACE1 FRET-based inhibition assay.
Application in the Development of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
This compound and its derivatives are also explored as components of inhibitors for dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and a therapeutic target for type 2 diabetes. The β-amino acid structure is a key pharmacophore in several known DPP-IV inhibitors.
Experimental Protocol: DPP-IV Inhibition Assay
This protocol outlines a general fluorometric method for screening DPP-IV inhibitors.
Materials:
-
Human recombinant DPP-IV enzyme
-
Fluorogenic substrate (e.g., Gly-Pro-AMC)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4)
-
Test compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. Prepare solutions of DPP-IV enzyme and Gly-Pro-AMC substrate in assay buffer.
-
Assay Setup: To the wells of the microplate, add 50 µL of the test compound dilution (or DMSO for control).
-
Enzyme Addition: Add 25 µL of the DPP-IV enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Substrate Addition: Add 25 µL of the Gly-Pro-AMC substrate solution to each well to start the reaction.
-
Fluorescence Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Diagram: DPP-IV Inhibition and GLP-1 Regulation
Caption: Mechanism of DPP-IV inhibition for type 2 diabetes.
References
Application Notes and Protocols: Chiral Synthesis Using (S)-3-(Boc-amino)-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-(Boc-amino)-4-phenylbutyric acid is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals. Its stereodefined structure, featuring a protected amine and a carboxylic acid, makes it an ideal starting material for the synthesis of a variety of complex chiral molecules, including peptide mimics and enzyme inhibitors. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key intermediates for drug discovery, with a focus on precursors for HIV protease inhibitors.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][2] |
| Molecular Weight | 279.33 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][3] |
| Melting Point | 122-124 °C | [1][3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol. | [1][3] |
| Purity | >98% (Pharmaceutical Grade) | [3] |
| Storage | Store in a cool, dry place. Keep container tightly closed to avoid moisture. Protect from light. | [3] |
| CAS Number | 51871-62-6 | [2][4] |
Application: Synthesis of a Precursor for HIV Protease Inhibitors
This compound is a key starting material for the synthesis of (3S)-3-(Boc-amino)-4-phenylbutan-1-ol, a crucial intermediate in the preparation of various HIV protease inhibitors, such as Darunavir (B192927) and its analogs. The general synthetic strategy involves the reduction of the carboxylic acid moiety to a primary alcohol, followed by further functionalization.
Below is a logical workflow for the synthesis of a dipeptide precursor from this compound.
Caption: General workflow for the synthesis of a dipeptide precursor.
Experimental Protocols
Protocol 1: Reduction of this compound to (3S)-3-(Boc-amino)-4-phenyl-1-butanol
This protocol describes the reduction of the carboxylic acid to a primary alcohol using a borane-dimethylsulfide complex. This method is often preferred for its selectivity and mild reaction conditions.
Materials:
-
This compound
-
Borane-dimethylsulfide complex (BMS, 10 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Sodium hydroxide (B78521) (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the borane-dimethylsulfide complex (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of methanol.
-
Concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1 M NaOH solution (3 times) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to yield (3S)-3-(Boc-amino)-4-phenyl-1-butanol as a white solid.
Expected Yield: Based on similar reductions of N-Boc protected amino acids, yields are expected to be in the range of 80-95%.
Protocol 2: Peptide Coupling of (3S)-3-(Boc-amino)-4-phenyl-1-butanol with N-Boc-piperidine-2-carboxylic Acid
This protocol outlines a standard procedure for forming an amide bond using EDC and HOBt as coupling agents.
Materials:
-
(3S)-3-(Boc-amino)-4-phenyl-1-butanol
-
N-Boc-piperidine-2-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 N Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in anhydrous DCM or DMF at 0 °C, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of (3S)-3-(Boc-amino)-4-phenyl-1-butanol (1.1 eq) in the same solvent to the reaction mixture.
-
Add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired dipeptide.
Workup Note: The aqueous washes are crucial for removing excess coupling reagents and their byproducts. For EDC/HOBt couplings, washing with a dilute acid solution helps remove unreacted amine and DIPEA, while a bicarbonate wash removes unreacted carboxylic acid and HOBt.[5]
Application in HIV Drug Development: Targeting HIV Protease
Molecules synthesized from this compound are often designed as inhibitors of HIV protease, a critical enzyme in the viral life cycle.
HIV Replication and the Role of Protease
The human immunodeficiency virus (HIV) replicates by integrating its genetic material into the host cell's DNA. The host cell machinery then transcribes and translates the viral genes, producing large polyproteins. HIV protease is an enzyme that cleaves these polyproteins into smaller, functional proteins that are essential for the assembly of new, infectious virions.
Caption: Simplified overview of the HIV replication cycle and the target of protease inhibitors.
By inhibiting HIV protease, the maturation of new viral particles is blocked, thus reducing the viral load in the body. This is the fundamental mechanism of action for a major class of antiretroviral drugs. The chiral intermediates synthesized from this compound are designed to mimic the transition state of the peptide cleavage by the protease, thereby acting as potent and specific inhibitors.
References
- 1. This compound - Pharmaceutical Grade Compound at Best Price [jigspharma.com]
- 2. This compound | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2011048604A2 - An improved process for the preparation of darunavir - Google Patents [patents.google.com]
- 4. This compound, 95% | Fisher Scientific [fishersci.ca]
- 5. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for the Incorporation of (S)-3-(Boc-amino)-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology, protein engineering, and drug discovery. This technology allows for the introduction of novel chemical functionalities, biophysical probes, and post-translational modifications into proteins, thereby expanding their functional repertoire. (S)-3-(Boc-amino)-4-phenylbutyric acid is a β-amino acid analog of phenylalanine, protected with a tert-butyloxycarbonyl (Boc) group. Its incorporation into peptides and proteins can confer unique structural and functional properties, such as increased proteolytic stability and the ability to adopt novel secondary structures.[1][2][3] This document provides detailed application notes and protocols for the efficient incorporation of this compound into proteins using amber codon suppression technology.
Principle of Amber Codon Suppression
The genetic code is expanded to include the unnatural amino acid by repurposing a stop codon, typically the amber codon (UAG). This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA (tRNA CUA). The orthogonal aaRS is engineered to specifically recognize and charge the unnatural amino acid onto the suppressor tRNA. This suppressor tRNA possesses an anticodon (CUA) that recognizes the UAG codon in the mRNA sequence. When the ribosome encounters the UAG codon, instead of terminating translation, it incorporates the unnatural amino acid carried by the suppressor tRNA, allowing for the synthesis of a full-length protein containing the UAA at the desired position.[4][5]
Key Applications
The incorporation of this compound and other β-amino acids can be applied in various research and development areas:
-
Enhanced Proteolytic Stability: Peptides and proteins containing β-amino acids in their backbone often exhibit increased resistance to degradation by proteases, which is a significant advantage for the development of therapeutic peptides with longer half-lives.[2][6]
-
Novel Protein and Peptide Structures: The introduction of β-amino acids can induce unique secondary structures, such as helices and turns, that are not accessible with only α-amino acids. This allows for the design of peptidomimetics with specific conformational properties.[3]
-
Modulation of Biological Activity: The altered backbone conformation can lead to modified binding affinities and specificities for biological targets, such as G-protein coupled receptors (GPCRs), making these modified peptides valuable tools for studying signal transduction and for developing novel therapeutics.[3]
-
Drug Discovery and Development: The unique properties conferred by β-amino acids make them attractive building blocks for the design of novel drug candidates with improved pharmacological profiles.
Quantitative Data Summary
The efficiency of unnatural amino acid incorporation can be influenced by several factors, including the specific UAA, the orthogonal aaRS/tRNA pair used, the expression system, and the position of the amber codon within the gene. The following table summarizes representative incorporation efficiencies for β-amino acids using a promiscuous pyrrolysyl-tRNA synthetase (PylRS) variant in an E. coli expression system, as determined by quantitative mass spectrometry.
| Unnatural Amino Acid | Orthogonal Synthetase | Expression System | Incorporation Site (Model Protein) | Incorporation Efficiency (%) | Reference |
| β-alanine | PylRS mutant | E. coli BL21(DE3) | Tyr39 (in sfGFP) | 45 ± 5 | [7][8] |
| (S)-β-aminobutyric acid | PylRS mutant | E. coli BL21(DE3) | Tyr39 (in sfGFP) | 38 ± 4 | [7][8] |
| (R)-β-phenylalanine | PylRS mutant | E. coli BL21(DE3) | Tyr39 (in sfGFP) | 52 ± 6 | [7][8] |
| This compound (Predicted) | PylRS (N346A/C348A) | E. coli BL21(DE3) | Tyr39 (in sfGFP) | 30 - 50 | Inferred |
Note: The incorporation efficiency for this compound is an educated estimate based on the successful incorporation of other β-amino acids by promiscuous PylRS mutants. Actual efficiency may vary and should be determined empirically.
Experimental Protocols
Synthesis of this compound
While commercially available from several suppliers, this compound can also be synthesized in the laboratory. A common route involves the Arndt-Eistert homologation of N-Boc-L-phenylalanine.
Materials:
-
N-Boc-L-phenylalanine
-
Ethyl chloroformate
-
Diazomethane (B1218177) (handle with extreme caution)
-
Silver benzoate (B1203000)
-
Dioxane
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Dissolve N-Boc-L-phenylalanine in anhydrous THF and cool to -15°C.
-
Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the reaction mixture at -15°C for 30 minutes.
-
Filter the resulting mixed anhydride (B1165640) solution to remove the triethylamine hydrochloride salt.
-
Carefully add an ethereal solution of diazomethane to the filtrate at 0°C and stir for 2 hours at room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting diazoketone in a mixture of dioxane and water.
-
Add a solution of silver benzoate in triethylamine and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with HCl and extract with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Safety Note: Diazomethane is highly toxic and explosive. This synthesis should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
In Vivo Incorporation of this compound in E. coli
This protocol describes the site-specific incorporation of this compound into a target protein expressed in E. coli using the amber codon suppression method with a promiscuous PylRS variant.
Materials:
-
E. coli BL21(DE3) cells
-
pEVOL plasmid encoding the promiscuous PylRS (e.g., N346A/C348A) and its cognate tRNA CUA
-
pET vector containing the gene of interest with an in-frame amber (TAG) codon at the desired incorporation site
-
This compound
-
Luria-Bertani (LB) medium and agar (B569324) plates
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
L-Arabinose
-
Standard molecular biology and protein purification reagents and equipment
Procedure:
-
Plasmid Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with the pEVOL plasmid and the pET vector containing the target gene. Plate the transformed cells on LB agar plates containing ampicillin (100 µg/mL) and chloramphenicol (34 µg/mL) and incubate overnight at 37°C.[4]
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing ampicillin and chloramphenicol. Grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of LB medium containing ampicillin and chloramphenicol with the overnight starter culture.
-
Induction: Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Add this compound to a final concentration of 1 mM.
-
Induce the expression of the orthogonal synthetase and tRNA by adding L-arabinose to a final concentration of 0.2% (w/v).
-
Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Incubate the culture overnight at a reduced temperature (e.g., 18-25°C) with shaking to improve protein folding and incorporation efficiency.[4]
-
Cell Harvest and Protein Purification: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Purify the target protein from the cell lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
Verification of Incorporation by Mass Spectrometry
The successful incorporation of this compound should be confirmed by mass spectrometry.
Procedure:
-
Sample Preparation: Purify the protein to a high degree of homogeneity.
-
Intact Protein Analysis: Analyze the intact protein by ESI-MS to determine its molecular weight. The measured mass should correspond to the theoretical mass of the protein with the incorporated UAA.
-
Peptide Mapping (LC-MS/MS):
-
Digest the purified protein with a specific protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by LC-MS/MS.
-
Identify the peptide containing the UAA and confirm the mass modification at the site of the amber codon.
-
Fragment the modified peptide to confirm the identity and location of the incorporated UAA.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biochemistry.ucla.edu [biochemistry.ucla.edu]
- 5. Incorporation of Unnatural Amino Acids into Proteins with e.coli expression systems - Profacgen [profacgen.com]
- 6. MS-READ: Quantitative measurement of amino acid incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incorporation of Multiple β2-Hydroxy Acids into a Protein In Vivo Using an Orthogonal Aminoacyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereochemical Basis for Engineered Pyrrolysyl-tRNA Synthetase and the Efficient in Vivo Incorporation of Structurally Divergent Non-native Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Peptidomimetics using (S)-3-(Boc-amino)-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of peptidomimetics incorporating the chiral building block, (S)-3-(Boc-amino)-4-phenylbutyric acid. This β-amino acid derivative is a valuable component in the design of peptidomimetics with potential therapeutic applications, offering increased proteolytic stability and diverse conformational properties compared to their natural peptide counterparts.
Introduction to this compound in Peptidomimetic Design
This compound, also known as Boc-L-β-homophenylalanine, is a key building block in the synthesis of peptide analogs.[1] The presence of a β-amino acid structure introduces a methylene (B1212753) group into the peptide backbone, which can alter the secondary structure and enhance resistance to enzymatic degradation.[2] The tert-butyloxycarbonyl (Boc) protecting group on the amine allows for straightforward incorporation into peptide chains using standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies.[][4]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₄ | [5] |
| Molecular Weight | 279.34 g/mol | [5] |
| Appearance | White to off-white powder | |
| Purity | ≥95% | [5] |
| Solubility | Soluble in organic solvents like DMF and DCM |
Experimental Protocols
Two primary strategies for the synthesis of peptidomimetics using this compound are presented below: Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis.
Solid-Phase Peptide Synthesis (SPPS) of a Model Dipeptidomimetic
This protocol describes the manual synthesis of a dipeptidomimetic, for example, by coupling this compound to a resin-bound amino acid using Boc-chemistry.
Materials:
-
Merrifield resin pre-loaded with a Boc-protected amino acid (e.g., Boc-Gly-Merrifield resin)
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Diethyl ether
Protocol:
-
Resin Swelling: Swell the Boc-Gly-Merrifield resin (1 eq) in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% DIPEA in DCM to the resin and agitate for 10 minutes.[6]
-
Drain the solution and repeat the neutralization step.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the activation mixture and vortex for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed.[6]
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
-
Cleavage from Resin:
-
Dry the resin under vacuum.
-
Treat the resin with anhydrous HF or a less hazardous alternative like trifluoromethanesulfonic acid (TFMSA) to cleave the peptidomimetic from the resin and remove side-chain protecting groups.[6]
-
-
Purification:
-
Precipitate the crude product with cold diethyl ether.
-
Purify the peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[8]
-
Expected Yield and Purity:
| Step | Parameter | Typical Value | Reference |
| Coupling Efficiency | Per step | >99% | [1] |
| Crude Product Purity | Post-cleavage | >70% | [9][10] |
| Final Purity | After RP-HPLC | >95% | [9][10] |
Solution-Phase Synthesis of a Dipeptidomimetic
This protocol outlines the synthesis of a dipeptidomimetic in solution, which can be advantageous for smaller scale syntheses or for peptidomimetics that are difficult to produce on solid support.
Materials:
-
This compound
-
An amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous magnesium sulfate
-
Trifluoroacetic acid (TFA)
Protocol:
-
Coupling Reaction:
-
Dissolve this compound (1 eq), H-Gly-OMe·HCl (1 eq), and HOBt (1.1 eq) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) to the solution.
-
Add EDC (1.1 eq) and stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.
-
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification of Boc-protected Dipeptidomimetic: Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Boc Deprotection:
-
Dissolve the purified Boc-protected dipeptidomimetic in a 1:1 mixture of TFA and DCM.
-
Stir the solution at room temperature for 1-2 hours.[4]
-
Concentrate the solution under reduced pressure to remove the TFA and DCM.
-
-
Final Product Isolation:
-
Triturate the residue with cold diethyl ether to precipitate the deprotected dipeptidomimetic as a TFA salt.
-
Collect the solid by filtration and dry under vacuum.
-
Characterize the final product by MS and NMR.[11]
-
Expected Yield and Purity:
| Step | Parameter | Typical Value |
| Coupling Reaction Yield | After purification | 70-90% |
| Deprotection Yield | After precipitation | >90% |
| Final Purity | After purification | >98% |
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of peptidomimetics using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chimia.ch [chimia.ch]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. biocompare.com [biocompare.com]
- 11. L-β-Homophenylalanine, HPLC 98%(26250-87-3) 1H NMR spectrum [chemicalbook.com]
Application Notes and Protocols: Enzymatic Reactions Involving (S)-3-(Boc-amino)-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for enzymatic reactions involving (S)-3-(Boc-amino)-4-phenylbutyric acid, a key chiral intermediate in pharmaceutical synthesis. The focus is on lipase-catalyzed reactions, which offer high chemo-, regio-, and enantioselectivity under mild conditions, making them ideal for the synthesis of enantiomerically pure compounds.
Introduction
This compound is a protected β-amino acid derivative widely used as a building block in the synthesis of various pharmaceutical compounds, including peptides and other complex molecules.[1] The stereochemistry at the C3 position is often crucial for the biological activity of the final product. Enzymatic methods, particularly kinetic resolutions catalyzed by lipases, are powerful tools for the preparation of enantiomerically pure β-amino acids and their derivatives.[2][3] Lipases, such as Candida antarctica Lipase B (CALB), are well-documented for their efficacy in resolving racemic mixtures of N-protected β-amino esters through enantioselective hydrolysis or transesterification.[1][2][4]
This document outlines protocols for the lipase-catalyzed kinetic resolution of racemic N-Boc-3-amino-4-phenylbutyric acid methyl ester to obtain the enantiopure (S)-acid and (R)-ester, and the direct enzymatic esterification of this compound.
Key Applications
-
Chiral Resolution: Separation of racemic mixtures of 3-(Boc-amino)-4-phenylbutyric acid esters to obtain the pure (S) or (R) enantiomers.
-
Asymmetric Synthesis: Enantioselective synthesis of esters of this compound.
-
Green Chemistry: Utilization of biocatalysts for milder, more selective, and environmentally benign synthetic routes.[5]
Data Presentation
Table 1: Lipase-Catalyzed Kinetic Resolution of (±)-N-Boc-3-amino-4-phenylbutyric Acid Methyl Ester
| Entry | Lipase Source | Solvent | Temp (°C) | Time (h) | Conversion (%) | Product | Enantiomeric Excess (ee %) | Enantioselectivity (E) |
| 1 | Candida antarctica Lipase B (Immobilized, Novozym 435) | Diisopropyl ether | 45 | 24 | ~50 | (S)-acid | >99 | >200 |
| 2 | Candida antarctica Lipase B (Immobilized, Novozym 435) | Diisopropyl ether | 45 | 24 | ~50 | (R)-ester | >99 | >200 |
| 3 | Pseudomonas cepacia Lipase (Immobilized) | tert-Butyl methyl ether | 60 | 48 | ~50 | (S)-acid | >98 | >100 |
| 4 | Pseudomonas cepacia Lipase (Immobilized) | tert-Butyl methyl ether | 60 | 48 | ~50 | (R)-ester | >98 | >100 |
Data is representative and compiled from typical results for analogous N-protected β-aryl-β-amino esters.[2][4]
Table 2: Direct Enzymatic Esterification of this compound
| Entry | Lipase Source | Alcohol | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Candida antarctica Lipase B (Immobilized, Novozym 435) | Methanol | Hexane | 50 | 72 | >90 |
| 2 | Candida antarctica Lipase B (Immobilized, Novozym 435) | Ethanol (B145695) | Toluene | 50 | 48 | >95 |
Data is representative and based on typical lipase-catalyzed esterifications of N-protected amino acids.
Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-N-Boc-3-amino-4-phenylbutyric Acid Methyl Ester via Hydrolysis
This protocol describes the enantioselective hydrolysis of a racemic methyl ester of N-Boc-3-amino-4-phenylbutyric acid using immobilized Candida antarctica Lipase B (Novozym 435). The enzyme selectively hydrolyzes the (S)-ester to the corresponding (S)-acid, leaving the (R)-ester unreacted.
Materials:
-
(±)-N-Boc-3-amino-4-phenylbutyric acid methyl ester
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Diisopropyl ether (anhydrous)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Magnetic stirrer and stir bar
-
Temperature-controlled reaction vessel
Procedure:
-
To a 50 mL round-bottom flask, add (±)-N-Boc-3-amino-4-phenylbutyric acid methyl ester (1.0 g, 3.41 mmol).
-
Add 20 mL of diisopropyl ether to dissolve the ester.
-
Add 0.5 equivalents of deionized water (31 µL, 1.71 mmol).
-
Add immobilized Candida antarctica Lipase B (100 mg).
-
Stir the reaction mixture at 45°C.
-
Monitor the reaction progress by taking small aliquots and analyzing by chiral HPLC until approximately 50% conversion is reached (typically 24-48 hours).
-
Once 50% conversion is achieved, filter off the enzyme and wash it with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and extract with a saturated sodium bicarbonate solution (3 x 20 mL) to separate the (S)-acid.
-
Isolation of (R)-ester: Wash the remaining organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure (R)-N-Boc-3-amino-4-phenylbutyric acid methyl ester.
-
Isolation of (S)-acid: Cool the combined bicarbonate extracts to 0°C and acidify with 1 M HCl to pH 2-3.
-
Extract the acidified aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically pure this compound.
Protocol 2: Direct Enzymatic Esterification of this compound
This protocol describes the direct esterification of this compound with an alcohol using immobilized Candida antarctica Lipase B.
Materials:
-
This compound
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Ethanol (anhydrous)
-
Hexane (anhydrous)
-
Molecular sieves (4 Å)
-
Magnetic stirrer and stir bar
-
Temperature-controlled reaction vessel with a condenser and drying tube
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 g, 3.58 mmol).
-
Add 25 mL of anhydrous hexane.
-
Add ethanol (1.05 mL, 17.9 mmol, 5 equivalents).
-
Add activated molecular sieves (1.0 g) to remove water formed during the reaction.
-
Add immobilized Candida antarctica Lipase B (150 mg).
-
Stir the reaction mixture at 50°C.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 48-72 hours).
-
Filter off the enzyme and molecular sieves and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain the pure (S)-N-Boc-3-amino-4-phenylbutyric acid ethyl ester.
Visualizations
Caption: Workflow for the lipase-catalyzed kinetic resolution of a racemic N-Boc-β-amino ester.
Caption: Workflow for the direct enzymatic esterification of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of (S)-3-(Boc-amino)-4-phenylbutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of the sterically hindered amino acid, (S)-3-(Boc-amino)-4-phenylbutyric acid.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound challenging?
A1: The primary challenge in coupling this compound lies in its steric hindrance. The bulky Boc protecting group on the amine and the phenyl group on the side chain can physically obstruct the approach of the coupling reagents and the incoming amine, slowing down the reaction rate and potentially leading to incomplete coupling.
Q2: Which coupling reagents are recommended for this sterically hindered amino acid?
A2: For sterically hindered amino acids like this compound, standard carbodiimide (B86325) reagents such as DCC or DIC alone are often inefficient. More potent activating reagents are recommended. These fall into two main classes:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective. HATU is often considered superior for difficult couplings due to the formation of a highly reactive OAt-ester.
-
Phosphonium (B103445) Salts: Reagents such as PyBOP and PyAOP are also excellent choices for overcoming steric hindrance.
The use of additives is also crucial. OxymaPure, when used with DIC, has shown to be a highly efficient and safer alternative to HOBt, minimizing side reactions and improving yields.
Q3: What are the common side reactions to watch out for?
A3: The most common side reactions during the coupling of sterically hindered amino acids include:
-
Incomplete Coupling: This leads to deletion sequences in the final peptide.
-
Racemization: While less common for β-amino acids compared to α-amino acids, it can still occur, especially with over-activation or prolonged reaction times with certain reagents. Additives like OxymaPure or HOAt can help suppress racemization.
-
N-acylurea Formation: This is a common side reaction with carbodiimide reagents, where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea. The use of additives like HOBt or Oxyma helps to minimize this by rapidly converting the intermediate to a more stable active ester.
Q4: How can I monitor the completeness of the coupling reaction?
A4: The Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin. A positive result (blue color) indicates an incomplete coupling. For a more quantitative assessment, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to identify any deletion sequences.
Troubleshooting Guides
Issue 1: Low Coupling Yield or Incomplete Reaction (Positive Kaiser Test)
| Possible Cause | Recommended Solution |
| Insufficient Reagent Reactivity | Switch from standard carbodiimides (DCC, DIC) to a more potent uronium/aminium salt (e.g., HATU) or a phosphonium salt (e.g., PyBOP). The combination of DIC with an additive like OxymaPure is also a highly effective option. |
| Steric Hindrance | 1. Double Couple: After the initial coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of the activated amino acid. 2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight. Monitor the reaction progress periodically if possible. |
| Poor Reagent Solubility | Ensure that the this compound and coupling reagents are fully dissolved in an appropriate solvent like DMF or NMP before adding them to the reaction vessel. Gentle warming or sonication can aid dissolution, but be cautious with temperature-sensitive reagents. |
| Peptide Aggregation on Resin | For solid-phase synthesis, peptide aggregation can hinder reagent access. Consider using a lower-load resin or incorporating structure-disrupting solvents like a small percentage of isopropanol (B130326) in the DMF. |
Issue 2: Presence of Unexpected Side Products in Mass Spectrometry Analysis
| Possible Cause | Recommended Solution |
| Racemization | 1. Use Racemization-Suppressing Additives: Always include an additive like OxymaPure or HOAt in your coupling cocktail, especially when using carbodiimides. 2. Avoid Prolonged Pre-activation: Do not let the activated amino acid sit for extended periods before adding it to the amine. 3. Control Temperature: Avoid excessive heat during the coupling reaction, as it can increase the rate of racemization. |
| N-acylurea Formation (with carbodiimides) | The use of additives like HOBt or OxymaPure is the most effective way to prevent this side reaction. These additives react with the O-acylisourea intermediate faster than it can rearrange. |
| Guanidinylation (with excess uronium/aminium reagents) | If using reagents like HATU or HBTU in excess, they can react with the free N-terminal amine to form a guanidinium (B1211019) group, capping the peptide chain. To avoid this, use a slight excess of the amino acid relative to the coupling reagent and avoid unnecessarily long reaction times with a large excess of the coupling reagent. |
Quantitative Data on Coupling Reagent Performance
The following table summarizes typical performance characteristics of different coupling reagents for sterically hindered amino acids. While specific yields for this compound are not widely published, this data provides a comparative basis for reagent selection.
| Coupling Reagent | Additive | Typical Yield (Hindered Couplings) | Key Advantages | Potential Issues |
| DIC | None | Low to Moderate | Cost-effective | Inefficient for hindered couplings, N-acylurea formation |
| DIC | HOBt | Moderate to High | Improved yield, suppresses racemization | HOBt has potential safety concerns |
| DIC | OxymaPure | High to Very High | Excellent yield, low racemization, safer than HOBt | |
| HBTU | None | High | Fast reactions, good solubility | Potential for guanidinylation |
| HATU | None | Very High | Highly reactive, excellent for very hindered couplings, low racemization | Higher cost, potential for guanidinylation |
| PyBOP | None | High | Efficient, byproducts are generally soluble |
Experimental Protocols
Protocol 1: HATU-Mediated Coupling
This protocol is recommended for achieving high coupling efficiency with this compound, especially in difficult cases.
Materials:
-
This compound (2-4 equivalents)
-
HATU (1.95 equivalents, relative to the amino acid)
-
N,N-Diisopropylethylamine (DIPEA) (4 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform the N-terminal deprotection of the preceding amino acid and wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound and HATU in DMF. Add DIPEA to the solution and vortex briefly to initiate activation. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines.
-
Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF, followed by DCM, and then methanol.
Protocol 2: DIC/OxymaPure-Mediated Coupling
This protocol offers a highly efficient and safer alternative to HOBt-based carbodiimide couplings.
Materials:
-
This compound (2-4 equivalents)
-
Diisopropylcarbodiimide (DIC) (2 equivalents)
-
OxymaPure (2 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Resin with free N-terminal amine
Procedure:
-
Resin Preparation: Swell the resin in DMF. Perform the N-terminal deprotection of the preceding amino acid and wash the resin thoroughly with DMF.
-
Activation: In a separate vessel, dissolve this compound and OxymaPure in DMF. Add DIC to the solution.
-
Coupling: Immediately add the solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test to check for completeness.
-
Washing: After a negative Kaiser test, wash the resin with DMF, DCM, and methanol.
Visualizations
Caption: General workflow for coupling this compound.
Caption: Troubleshooting decision tree for low coupling efficiency.
Technical Support Center: Optimizing the Synthesis of (S)-3-(Boc-amino)-4-phenylbutyric Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of (S)-3-(Boc-amino)-4-phenylbutyric acid. This guide addresses common challenges through detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, focusing on the critical N-Boc protection step of (S)-3-amino-4-phenylbutyric acid.
Problem: Low or No Yield of this compound
Low yields in the N-Boc protection step can stem from several factors, ranging from suboptimal reaction conditions to the inherent properties of the starting material.
| Possible Cause | Suggested Solutions |
| Incomplete Reaction | Optimize Reaction Conditions: - Base Selection: The choice of base is critical. For amino acids, a common and effective strategy is to use an inorganic base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH) in a biphasic system (e.g., dioxane/water or THF/water) to drive the reaction to completion. Organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are also used, particularly in anhydrous conditions. The pKa of the base can significantly influence the reaction rate.[1][2] - Solvent System: The polarity of the solvent can affect the reaction rate and yield. Protic solvents like methanol (B129727) can sometimes accelerate the reaction for certain amines.[3] For amino acids, aqueous solvent mixtures are often preferred to dissolve the zwitterionic starting material. - Reaction Time and Temperature: While many Boc protections proceed efficiently at room temperature, sterically hindered or less reactive amines may require longer reaction times or gentle heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal duration. |
| Poor Solubility of Starting Material | Improve Dissolution: - (S)-3-amino-4-phenylbutyric acid, being an amino acid, may exist as a zwitterion with limited solubility in common organic solvents. Using a mixed solvent system, such as dioxane/water or THF/water, along with a suitable base, can significantly improve solubility and facilitate the reaction. |
| Side Reactions | Minimize Byproduct Formation: - Di-Boc Formation: The formation of the di-Boc protected product (Boc₂N-R) can occur, especially with a large excess of Boc anhydride (B1165640) and a strong base. Use a controlled stoichiometry of Boc anhydride (typically 1.1-1.5 equivalents).- Mixed Anhydride Formation: The carboxylate group of the amino acid can react with Boc anhydride to form a mixed anhydride, which can lead to undesired side products. Running the reaction in an aqueous basic solution helps to rapidly hydrolyze the mixed anhydride. |
| Difficult Purification | Optimize Work-up and Purification: - Acid-Base Extraction: After the reaction, acidification of the aqueous layer (e.g., with citric acid or dilute HCl) will protonate the carboxylic acid of the product, allowing for its extraction into an organic solvent like ethyl acetate (B1210297). This helps to separate it from water-soluble byproducts.- Crystallization: The purified product can often be obtained as a solid through crystallization, which will improve its purity and handling. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the N-Boc protection reaction?
A1: The base serves two main purposes in the N-Boc protection of an amino acid. Firstly, it deprotonates the ammonium (B1175870) group of the zwitterionic amino acid, increasing the nucleophilicity of the amine to facilitate its attack on the Boc anhydride. Secondly, it neutralizes the acidic byproducts generated during the reaction, driving the equilibrium towards the formation of the desired N-Boc protected product.[1]
Q2: Is a base always necessary for Boc protection?
A2: While a base is highly recommended to ensure high yields and reasonable reaction times, the reaction can sometimes proceed without an added base.[1] The tert-butoxide ion, a byproduct of the reaction, is itself a base and can facilitate the reaction to some extent.[4] However, for efficient and complete conversion, particularly with amino acids, an external base is standard practice.
Q3: How does the choice of solvent affect the yield of the Boc protection?
A3: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate. For amino acids, which are often zwitterionic, aqueous co-solvent systems like dioxane/water, THF/water, or acetone/water are frequently used to ensure solubility.[5] The polarity of the solvent can impact the stability of the transition state and thus the reaction kinetics.[3]
Q4: I am observing the formation of a significant amount of di-Boc protected product. How can I avoid this?
A4: The formation of a di-Boc protected side product can be minimized by carefully controlling the stoichiometry of the reagents. Avoid using a large excess of Boc anhydride. Typically, 1.1 to 1.5 equivalents of Boc anhydride relative to the amino acid is sufficient. The choice of a milder base and careful control of the reaction temperature can also help to suppress this side reaction.
Q5: How can I monitor the progress of the reaction to determine the optimal reaction time?
A5: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction. The N-Boc protected product is significantly less polar than the starting amino acid. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes), you can visualize the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.
Data Presentation
| Base | Solvent System | Typical Yield (%) | Advantages | Disadvantages |
| Sodium Bicarbonate (NaHCO₃) | Dioxane/Water | 85-95% | Mild, inexpensive, and effective for amino acids. | May require longer reaction times compared to stronger bases. |
| Sodium Hydroxide (NaOH) | Dioxane/Water | 90-98% | Fast reaction times and high yields. | Can promote side reactions if not carefully controlled. |
| Triethylamine (TEA) | THF or DCM | 80-95% | Good for anhydrous conditions. | Can be difficult to remove during work-up. |
| 4-Dimethylaminopyridine (DMAP) | Acetonitrile or DCM | >95% | Catalytic amounts can significantly accelerate the reaction, especially for hindered amines. | Can promote side reactions like isocyanate formation.[6] |
Experimental Protocols
Key Experiment: N-Boc Protection of (S)-3-amino-4-phenylbutyric acid
This protocol is a generalized procedure based on standard methods for the N-Boc protection of amino acids. Optimization of specific parameters may be required to achieve the highest possible yield.
Materials:
-
(S)-3-amino-4-phenylbutyric acid
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl) or 10% Citric Acid solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve (S)-3-amino-4-phenylbutyric acid (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and a 1 M aqueous solution of sodium bicarbonate. The total solvent volume should be sufficient to fully dissolve the amino acid.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC (eluent: e.g., 1:1 ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc anhydride and other non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl or 10% citric acid solution.
-
Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino-functionalized (meth)acryl polymers by use of a solvent-polarity sensitive protecting group (Br-t-BOC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
Technical Support Center: Troubleshooting Boc Deprotection for Hindered Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc (tert-butyloxycarbonyl) deprotection of sterically hindered amino acids. Here you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to guide your synthetic strategies.
Troubleshooting Guide
Q1: I am observing incomplete Boc deprotection with a hindered amino acid (e.g., Aib, Val, Ile). What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is the most common issue when working with sterically hindered amino acids. The bulky side chains impede the approach of the acidic reagent to the Boc-carbamate.
Possible Causes and Solutions:
-
Insufficient Reaction Time or Acid Strength: The steric hindrance slows down the reaction rate.
-
Solution 1: Extend Reaction Time. For standard conditions like 50% Trifluoroacetic Acid (TFA) in Dichloromethane (B109758) (DCM) or 4M Hydrogen Chloride (HCl) in dioxane, increase the reaction time from the typical 30 minutes to 1-2 hours or even longer. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Solution 2: Increase Acid Concentration. A higher concentration of acid can accelerate the reaction. For solid-phase peptide synthesis (SPPS), however, using 100% TFA might lead to poor resin swelling and paradoxically, incomplete deprotection. A solution of 55% TFA in DCM has been shown to be more effective than 100% TFA in some cases.
-
Solution 3: Use a Stronger Acid System. 4M HCl in dioxane is a potent reagent for Boc removal and can be more effective than TFA/DCM for particularly stubborn cases.[1]
-
-
Poor Resin Swelling (for SPPS): If the resin is not adequately swollen, the deprotection reagent cannot efficiently access the peptide chains.
-
Solution: Ensure the solvent system effectively swells the resin. For TFA-based deprotection, DCM is a good swelling solvent.[1]
-
-
Elevated Temperature:
-
Solution: Gentle heating can increase the reaction rate, but must be applied cautiously to avoid side reactions. Thermal deprotection in a suitable solvent is also an option.[1]
-
Q2: After Boc deprotection, my LC-MS analysis shows a mass addition of +56 Da. What is this side product and how can I prevent it?
A2: A mass addition of +56 Da corresponds to the tert-butylation of nucleophilic residues. This is a common side reaction during Boc deprotection.
Cause and Prevention:
-
Formation of Reactive tert-butyl Cations: The acid-catalyzed cleavage of the Boc group generates highly reactive tert-butyl cations.[1] These electrophiles can then alkylate nucleophilic amino acid side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).
-
Solution: Use Scavengers. Scavengers are nucleophilic compounds added to the deprotection cocktail to trap the tert-butyl cations before they can react with your peptide. Common scavengers include:
-
Triisopropylsilane (TIS): A very effective scavenger.
-
Thioanisole: Particularly useful for protecting Met and Trp residues.
-
1,2-Ethanedithiol (EDT): Often used for Trp-containing peptides.[1]
-
-
Q3: In my solid-phase peptide synthesis (SPPS) of a peptide containing a hindered amino acid, I am seeing significant deletion sequences. What is the cause and how can I minimize this?
A3: The formation of deletion sequences is a direct consequence of incomplete Boc deprotection of a hindered residue.
Cause and Prevention:
-
Incomplete Deprotection: If the Boc group is not fully removed from a hindered amino acid, the subsequent amino acid coupling reaction will fail at that position. This results in a peptide chain that is missing that specific amino acid.[1]
-
Solution: Optimize Deprotection Conditions. For problematic hindered residues, it is crucial to ensure complete deprotection.
-
Prolonged Deprotection: Increase the deprotection time.
-
Increased Acid Concentration: Consider a modest increase in TFA concentration, keeping in mind the potential for poor resin swelling with 100% TFA.
-
Alternative Reagents: For very difficult cases, switching to a more potent deprotection reagent like 4M HCl in dioxane may be necessary.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection?
A1: The most common methods for Boc deprotection utilize strong acids:
-
Trifluoroacetic Acid (TFA): Typically used in a 25-55% solution in Dichloromethane (DCM).[1]
-
Hydrogen Chloride (HCl): Often used as a 4M solution in 1,4-dioxane.[1]
Q2: Why is Boc deprotection of hindered amino acids more challenging?
A2: Sterically hindered amino acids like Valine, Isoleucine, tert-Leucine, and α-aminoisobutyric acid (Aib) possess bulky side chains that physically obstruct the approach of the deprotecting reagent to the Boc group. This steric hindrance slows down the reaction rate and can lead to incomplete deprotection under standard conditions.[1]
Q3: What are some milder alternatives for Boc deprotection, especially if my peptide has other acid-sensitive groups?
A3: For substrates containing other acid-labile functional groups, several milder alternatives to strong acids exist:
-
Oxalyl chloride in methanol (B129727): This system provides efficient deprotection at room temperature, typically within 1-4 hours, with high yields.[1][2]
-
Bismuth(III) trichloride (B1173362) in acetonitrile/water: This Lewis acid offers selective deprotection at moderate temperatures.[1]
-
Aqueous phosphoric acid: An environmentally benign option for deprotection.
-
Thermal Deprotection: Heating the Boc-protected amino acid in a suitable solvent, sometimes in the presence of a small amount of water or TFA, can effect deprotection.[1]
Q4: Can incomplete Boc deprotection lead to major impurities in solid-phase peptide synthesis (SPPS)?
A4: Yes, absolutely. If the Boc group on a hindered amino acid is not completely removed, that amino acid will not be able to couple with the next incoming amino acid. This results in the formation of "deletion sequences," which are peptides missing one or more amino acids. This can be a significant source of impurity, especially in the synthesis of longer peptides.[1]
Data Presentation
Table 1: Comparison of High-Temperature Deprotection Methods for Hindered Amino Acids
| Amino Acid | Method A: Thermal (150°C) | Method B: Thermal with H₂O (150°C) | Method C: Thermal with TFA (130°C) |
| Boc-L-Val-OH | Decomposed | 92% yield (6 h) | 93% yield (10 min) |
| Boc-L-Leu-OH | Decomposed | 89% yield (6 h) | 98% yield (10 min) |
| Boc-L-Ile-OH | Decomposed | 94% yield (6 h) | 98% yield (10 min) |
Data sourced from Bhawal, S. et al., RSC Advances, 2015. Note that conditions are not directly comparable to standard room temperature acidic deprotections.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected amino acid or peptide in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA) to achieve a 50% TFA/DCM solution. If scavengers are required, they should be added to this mixture.
-
Stir the reaction mixture at room temperature. For hindered amino acids, the reaction time may need to be extended from the standard 30 minutes to 1-2 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
Co-evaporation with a solvent like toluene (B28343) can aid in the removal of residual TFA.[1]
Protocol 2: Boc Deprotection with 4M HCl in Dioxane
-
Dissolve the Boc-protected substrate in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, depending on the steric hindrance of the amino acid.
-
Monitor the reaction for completeness.
-
Remove the solvent in vacuo. The product is typically obtained as the hydrochloride salt.[1]
Protocol 3: Mild Boc Deprotection with Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the Boc-protected amino acid (1 equivalent) in methanol (e.g., 3 mL for 50 mg of substrate).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution. Note: An immediate temperature increase and sputtering may be observed.
-
Continue stirring at room temperature for 1-4 hours, depending on the substrate.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent in vacuo to obtain the deprotected amino acid, typically as its hydrochloride salt.[1][2]
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
References
preventing racemization during (S)-3-(Boc-amino)-4-phenylbutyric acid coupling
Welcome to the technical support center for the coupling of (S)-3-(Boc-amino)-4-phenylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing racemization and troubleshooting common issues during the coupling of this chiral β-amino acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of coupling this compound?
A1: Racemization is the loss of stereochemical integrity at the chiral center (the carbon atom to which the Boc-amino group is attached) of this compound during the coupling reaction. This results in the formation of its (R)-enantiomer, leading to a mixture of diastereomeric products. This can significantly impact the biological activity and purity of the final compound.
Q2: What are the primary mechanisms of racemization during peptide coupling?
A2: The two main pathways for racemization during the activation of the carboxylic acid group are:
-
Oxazolone (B7731731) (Azlactone) Formation: The activated carboxyl group can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the chiral center of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information.
-
Direct Enolization: A base can directly remove the acidic proton at the chiral center of the activated amino acid, forming a planar enolate intermediate. Reprotonation can then occur from either face, leading to racemization.
While the Boc (tert-butyloxycarbonyl) protecting group, being a urethane-type protection, is known to suppress oxazolone formation to a large extent, racemization can still occur, especially under harsh conditions.[1][2]
Q3: Which factors are most critical to control to prevent racemization of this compound?
A3: Several factors must be carefully controlled:
-
Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.
-
Base: The strength and steric hindrance of the base used can significantly influence the rate of racemization.
-
Temperature: Higher temperatures accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can play a role in promoting racemization.
-
Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the amine component can increase the risk of racemization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Racemization Detected | Inappropriate Coupling Reagent: Using a carbodiimide (B86325) (e.g., DCC, EDC) without an additive. | Always use a racemization-suppressing additive like Oxyma, HOBt, or HOAt when using carbodiimides. Consider switching to an onium salt-based reagent like HATU or HCTU, which are known for low racemization. |
| Strong or Sterically Unhindered Base: Use of strong bases like triethylamine (B128534) (TEA). | Employ a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For particularly sensitive couplings, consider using the even weaker base, 2,4,6-collidine. | |
| High Reaction Temperature: Performing the coupling at room temperature or elevated temperatures. | Maintain a low reaction temperature, ideally starting the reaction at 0 °C and allowing it to slowly warm to room temperature. | |
| Prolonged Pre-activation: Activating the carboxylic acid for an extended period before adding the amine. | Keep the pre-activation time to a minimum (typically 1-5 minutes) before introducing the amine component. | |
| Low Coupling Yield | Steric Hindrance: The β-amino acid structure can present steric challenges. | Use a highly efficient coupling reagent such as HATU or COMU. Ensure appropriate stoichiometry of reagents. |
| Incomplete Activation: Insufficient activation of the carboxylic acid. | Ensure all reagents are anhydrous and of high purity. Check the stoichiometry and consider a slight excess of the coupling reagent and the amino acid being coupled. | |
| Difficult Purification | Byproducts from Coupling Reagent: Formation of insoluble byproducts (e.g., dicyclohexylurea from DCC). | If using DCC, ensure proper filtration. Consider switching to DIC, which forms a more soluble urea (B33335) byproduct, or use onium salt reagents whose byproducts are generally water-soluble. |
Quantitative Data on Racemization
| Coupling System | Relative Risk of Racemization | Key Considerations |
| Carbodiimides (DCC, EDC, DIC) | High (without additive) | Must be used with a racemization-suppressing additive. |
| DIC / HOBt | Low | A classic and cost-effective combination that significantly reduces racemization. |
| DIC / HOAt | Very Low | HOAt is generally more effective than HOBt at suppressing racemization. |
| DIC / OxymaPure | Very Low | Oxyma is a non-explosive and highly effective alternative to HOBt and HOAt.[1] |
| HBTU / DIPEA | Low | A reliable onium salt reagent, but can be slightly less effective than HATU for challenging couplings. |
| HATU / DIPEA | Very Low | Considered one of the most effective reagents for minimizing racemization, especially for hindered couplings. |
| COMU / DIPEA | Very Low | A modern and highly efficient uronium salt based on Oxyma, known for low racemization and high yields. |
Experimental Protocols
The following are detailed solution-phase protocols for coupling this compound with a generic amine (H₂N-R), designed to minimize racemization.
Protocol 1: Low-Racemization Coupling using HATU/DIPEA
This protocol is recommended for couplings that are sterically hindered or particularly sensitive to racemization.
Materials:
-
This compound
-
Amine component (H₂N-R)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄, silica (B1680970) gel for chromatography)
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Addition of Reagents: To the solution, add HATU (1.05 equivalents).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add DIPEA (2.0 equivalents) to the cooled mixture.
-
Pre-activation: Stir the reaction mixture at 0 °C for 1-5 minutes.
-
Coupling: Add the amine component (H₂N-R, 1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
This protocol is a cost-effective and safe alternative that provides excellent suppression of racemization.
Materials:
-
This compound
-
Amine component (H₂N-R)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Diisopropylethylamine (DIPEA) (if the amine is a salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and OxymaPure (1.1 equivalents) in anhydrous DMF or DCM.[3]
-
Cooling: Cool the solution to 0 °C in an ice bath.[3]
-
Activation: Add DIC (1.1 equivalents) dropwise to the cooled solution.[3]
-
Pre-activation: Stir the mixture at 0 °C for 5-10 minutes.[3]
-
Coupling: Add the amine component (H₂N-R, 1.0 equivalent). If the amine is provided as a hydrochloride or other salt, add 1.0 equivalent of DIPEA to the reaction mixture.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-16 hours, monitoring progress by TLC or LC-MS.[3]
-
Work-up:
-
Filter the reaction mixture to remove the diisopropylurea byproduct.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
common impurities in commercial (S)-3-(Boc-amino)-4-phenylbutyric acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (S)-3-(Boc-amino)-4-phenylbutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Common impurities can originate from the synthetic route of the parent amino acid and the Boc protection step. These may include:
-
Process-Related Impurities:
-
Unreacted Starting Material: (S)-3-amino-4-phenylbutyric acid.
-
Reagent Residue: Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and its byproducts like tert-butanol.[1]
-
Di-Boc Species: N,N-di-tert-butyloxycarbonyl-(S)-3-amino-4-phenylbutyric acid, where the amino group is doubly protected.
-
-
Stereoisomeric Impurities:
-
(R)-enantiomer: (R)-3-(Boc-amino)-4-phenylbutyric acid, arising from racemization during synthesis.
-
-
Degradation Products:
-
Impurities resulting from improper storage conditions, such as exposure to strong acids, bases, or high temperatures.
-
Q2: My batch of this compound has a lower than expected purity. How can I identify the impurities?
A2: A combination of analytical techniques is recommended for impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying organic impurities. A reversed-phase method is typically suitable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of impurities, especially when compared to the spectrum of a pure standard.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) to determine the molecular weight of unknown impurities, aiding in their identification.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure the stability and longevity of the compound, it should be stored in a cool, dry place in a tightly sealed container to protect it from light and moisture.[2] The typical shelf life under these conditions is about 2 years.[2]
Troubleshooting Guides
Issue 1: Presence of Unreacted (S)-3-amino-4-phenylbutyric acid
-
Symptom: An additional peak corresponding to the free amino acid is observed in the HPLC chromatogram. The material may show poor solubility in non-polar organic solvents.
-
Cause: Incomplete Boc protection reaction during synthesis.
-
Troubleshooting:
-
Reprotection: The batch can be re-subjected to the Boc protection reaction using Di-tert-butyl dicarbonate ((Boc)₂O) and a suitable base.
-
Purification: Recrystallization from an appropriate solvent system can be effective in removing the more polar free amino acid.
-
Issue 2: Residual Di-tert-butyl dicarbonate ((Boc)₂O)
-
Symptom: A peak corresponding to (Boc)₂O is observed in the HPLC or GC-MS analysis.
-
Cause: Use of excess (Boc)₂O during the protection step and inadequate purification.[1]
-
Troubleshooting:
-
Washing: The product can be washed with a solvent in which (Boc)₂O is soluble but the desired product is not, such as cold hexanes.
-
Chromatography: Flash column chromatography can be used to separate the non-polar (Boc)₂O from the more polar product.
-
Issue 3: Detection of the (R)-enantiomer
-
Symptom: Chiral HPLC analysis shows the presence of the undesired (R)-enantiomer.
-
Cause: Racemization may have occurred during the synthesis of the parent amino acid or during the Boc protection step, especially if harsh basic or acidic conditions were used.
-
Troubleshooting:
-
Chiral Resolution: Preparative chiral chromatography can be used to separate the enantiomers, although this can be a costly and time-consuming process.
-
Source a New Batch: It is often more practical to obtain a new batch of the compound from a reputable supplier with guaranteed enantiomeric purity.
-
Quantitative Data Summary
| Impurity Type | Common Impurities | Typical Specification | Analytical Method |
| Process-Related | (S)-3-amino-4-phenylbutyric acid | ≤ 0.5% | HPLC |
| Di-tert-butyl dicarbonate ((Boc)₂O) | ≤ 0.1% | HPLC, GC-MS | |
| Di-Boc Species | ≤ 0.2% | HPLC | |
| Stereoisomeric | (R)-3-(Boc-amino)-4-phenylbutyric acid | ≤ 0.5% | Chiral HPLC |
Experimental Protocols
Protocol 1: HPLC Purity Analysis
-
Objective: To determine the purity of this compound and quantify related substances.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Method:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Gradient back to 95% A, 5% B
-
35-40 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 1:1 mixture of Mobile Phase A and B.
-
Protocol 2: ¹H NMR Analysis for Structural Confirmation and Impurity Identification
-
Objective: To confirm the structure of the main component and identify any major impurities.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz).
-
Method:
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Confirm the characteristic peaks for this compound.
-
Look for unexpected signals that may indicate the presence of impurities such as residual solvents, (Boc)₂O, or side-products. The tert-butyl group of the Boc protecting group should appear as a singlet at approximately 1.4 ppm. Signals from the phenyl group and the backbone of the amino acid should also be present in the expected regions.
-
-
Visualizations
Caption: Synthetic pathway of this compound.
Caption: Troubleshooting workflow for impurity analysis.
References
Technical Support Center: Scaling Up the Synthesis of (S)-3-(Boc-amino)-4-phenylbutyric Acid
Welcome to the technical support center for the synthesis and scale-up of (S)-3-(Boc-amino)-4-phenylbutyric acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a white to off-white crystalline powder. It is a chiral amino acid derivative protected with a tert-butyloxycarbonyl (Boc) group.[1] Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C15H21NO4[1][2] |
| Molecular Weight | 279.34 g/mol [1][2] |
| Appearance | White to off-white powder[1] |
| Melting Point | 122-124 °C[1] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and methanol.[1] |
| Purity | Typically >98% for pharmaceutical grade.[1] |
| Storage | Store in a cool, dry place. Keep container tightly closed to protect from light and moisture.[1] |
| Shelf Life | 2 years under proper storage conditions.[1] |
Q2: What are the primary applications of this compound?
A2: This compound is primarily used in pharmaceutical and chemical research as a chiral building block.[1] It is a crucial precursor for the synthesis of peptides, amino acid derivatives, and other pharmaceutical compounds.[1] The Boc protecting group is acid-labile, making it suitable for multi-step synthetic strategies.[3]
Q3: What are the main synthetic routes to obtain the precursor, (S)-3-amino-4-phenylbutanoic acid?
A3: The precursor, (S)-3-amino-4-phenylbutanoic acid, can be synthesized through various methods, including:
-
Asymmetric synthesis: This can be achieved through methods like organocatalytic asymmetric Michael additions or rhodium-catalyzed asymmetric hydrogenation to establish the desired stereocenter.[4]
-
From chiral precursors: A practical approach involves starting from readily available chiral molecules like L-aspartic acid.[5]
Experimental Protocols
Protocol 1: Boc Protection of (S)-3-amino-4-phenylbutanoic acid (Lab Scale)
This protocol is a general procedure for the Boc protection of amino acids and can be adapted for (S)-3-amino-4-phenylbutanoic acid.
Materials:
-
(S)-3-amino-4-phenylbutanoic acid
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (B128534) (TEA) or Sodium Hydroxide (B78521) (NaOH)
-
Solvent: Dioxane/water, acetone (B3395972)/water[6], or tetrahydrofuran (B95107) (THF)[7]
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Dilute hydrochloric acid (e.g., 1M HCl)
Procedure:
-
Dissolve (S)-3-amino-4-phenylbutanoic acid in the chosen solvent system (e.g., a mixture of dioxane and water).
-
Add a base such as triethylamine or sodium hydroxide to adjust the pH to alkaline conditions.[6]
-
Cool the mixture in an ice bath.
-
Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to a pH of 2-3 with dilute hydrochloric acid.[6]
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization, typically from a solvent system like ethyl acetate/petroleum ether.[6]
Troubleshooting Guides
Issue 1: Incomplete or Slow Boc-Protection Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient Base | Ensure the pH of the reaction mixture is sufficiently alkaline (pH 9-10) to deprotonate the amino group, facilitating its nucleophilic attack on (Boc)₂O. |
| Low Reaction Temperature | While the reaction is often initiated at 0 °C to control exothermicity, it may need to be warmed to room temperature and stirred for an extended period (up to 24 hours) for completion. |
| Steric Hindrance | For sterically hindered amino acids, alternative methods like using Boc₂O with Me₄NOH·5H₂O in acetonitrile (B52724) may be more effective. |
| Poor Solubility of Starting Material | Adjust the solvent system to ensure adequate solubility of the amino acid. A co-solvent like dioxane, THF, or acetone with water is commonly used.[6][7] |
Issue 2: Formation of Impurities During Boc-Protection
| Potential Cause | Troubleshooting Step |
| Dipeptide Formation | This can occur if the carboxylic acid is activated. Ensure that activating agents are not present. The standard Schotten-Baumann conditions (alkaline aqueous solution) for Boc protection generally prevent this. |
| Over-alkylation (Double Boc) | For primary amines, the addition of a catalyst like DMAP can lead to the formation of a double-Boc protected amine. Avoid using such catalysts if only mono-protection is desired. |
| Condensation Impurities | A patent for a similar synthesis noted the formation of condensation impurities.[8] Purification by crystallization is crucial to remove these. |
Issue 3: Difficulty in Product Crystallization
| Potential Cause | Troubleshooting Step |
| Product is an Oil | Some Boc-amino acids initially separate as oils.[9] |
| 1. Seeding: Add a small seed crystal of the product to the oil to induce crystallization.[9] | |
| 2. Pulping: After solidification, add a weak polar solvent (e.g., diethyl ether, cyclohexane) and stir to break up the solid and wash away impurities.[9] | |
| 3. Solvent System: Experiment with different solvent systems for crystallization (e.g., ethyl acetate/petroleum ether, diethyl ether/hexane). | |
| Residual Solvent | Ensure all solvents from the workup are thoroughly removed under reduced pressure before attempting crystallization. |
Issue 4: Potential for Racemization
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | Prolonged exposure to strong bases or high temperatures can increase the risk of racemization, especially at the α-carbon to the carboxylic acid.[10] |
| 1. Temperature Control: Maintain the reaction at or below room temperature. | |
| 2. Base Selection: Use the minimum necessary amount of a suitable base. | |
| 3. Monitor Reaction Time: Avoid unnecessarily long reaction times. | |
| Analysis | The enantiomeric purity of the final product should be verified using a chiral HPLC method. |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the Boc protection step.
References
- 1. This compound - Pharmaceutical Grade Compound at Best Price [jigspharma.com]
- 2. This compound, 95% | Fisher Scientific [fishersci.ca]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. A Facile Synthesis of (R)-3-Amino-4-phenylbutyric Acid from L-Aspartic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]
- 9. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Peptides with β-Amino Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of peptides containing β-amino acids.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with a β-amino acid is slow and results in a low yield. What are the possible causes and solutions?
A1: Slow and inefficient coupling of β-amino acids is a common issue primarily due to their increased steric hindrance and lower nucleophilicity compared to α-amino acids.
Troubleshooting Steps:
-
Choice of Coupling Reagent: Standard coupling reagents may not be efficient enough. More potent activating reagents are often required. Onium salt-based reagents like HATU, HBTU, and HCTU are generally more effective than carbodiimides like DIC for coupling sterically hindered amino acids.[1]
-
Reaction Time and Temperature: Extending the coupling time (e.g., 2-4 hours or even overnight) can help drive the reaction to completion. Microwave-assisted peptide synthesis can also be beneficial by reducing reaction times and potentially improving yields.[2][3] Microwave energy can complete most amino acid couplings in as little as 5 minutes.[3]
-
Double Coupling: Performing the coupling step twice with a fresh portion of the activated β-amino acid can significantly improve the yield.
-
Solvent Choice: The choice of solvent can impact coupling efficiency. While DMF is standard, N-Methyl-2-pyrrolidone (NMP) can be a better solvent for aggregating sequences and may improve coupling outcomes.[4]
Q2: I am observing significant peptide aggregation during the synthesis of a β-peptide. How can I mitigate this?
A2: Peptides containing β-amino acids can have a higher propensity for aggregation due to the formation of stable secondary structures, such as helices and β-sheets, which is a common cause of synthesis failure.[5][6]
Troubleshooting Strategies:
-
"Difficult Sequence" Prediction: Before synthesis, use a sequence prediction tool to identify regions prone to aggregation.[7]
-
Microwave Synthesis: The use of microwave energy during both coupling and deprotection steps can disrupt intermolecular hydrogen bonds that lead to aggregation.[8]
-
Solvent and Additives:
-
Backbone Modifications: Incorporate pseudoproline dipeptides or Dmb-dipeptides into the sequence to disrupt the formation of secondary structures. These are temporary modifications that revert to the native sequence upon final cleavage.[9]
Q3: How can I minimize racemization when incorporating β-amino acids?
A3: Racemization, the loss of stereochemical integrity at the chiral center, is a significant concern in peptide synthesis and can be more pronounced with certain amino acids and coupling conditions.
Strategies to Suppress Racemization:
-
Coupling Reagents and Additives:
-
When using carbodiimides (e.g., DIC), always use a racemization-suppressing additive like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[6][10] OxymaPure has been shown to be highly effective in reducing racemization, comparable to HOAt but without the explosive hazard.[10]
-
Onium salt reagents like HBTU and HATU, when used with HOBt or HOAt, generally result in low levels of racemization.[6]
-
-
Base Selection: The choice of base can influence the extent of racemization. For amino acids that are particularly sensitive, consider using a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-trimethylpyridine (B116444) (collidine) instead of DIPEA.[11]
-
Pre-activation Time: Minimize the pre-activation time of the amino acid before adding it to the resin, as the activated species is more prone to racemization over time.
Q4: I am having difficulty purifying my crude β-peptide by HPLC. What should I consider?
A4: The purification of β-peptides can be challenging due to their unique structural properties, which may lead to poor solubility or co-elution of impurities.
Purification Tips:
-
Solvent Selection: For β-peptides, dissolving the crude sample in a mixture of 50% water and 50% acetonitrile (B52724) is a good starting point.[12] For highly aggregated peptides, initial dissolution in neat DMSO or HFIP may be necessary.
-
Column Choice: A C18 reversed-phase column is standard for peptide purification. For diastereomer separation, a chiral stationary phase (CSP) column may be required.[13]
-
Mobile Phase Additives: Using 0.1% trifluoroacetic acid (TFA) in both the aqueous and organic mobile phases is common and helps to improve peak shape.[14]
-
Gradient Optimization: Start with an analytical HPLC run to determine the optimal gradient for separating your target peptide from impurities before scaling up to a preparative column.[15]
Q5: What are the key differences in characterizing β-peptides compared to α-peptides by mass spectrometry?
A5: While the principles of mass spectrometry are the same, β-peptides can exhibit unique fragmentation patterns. The additional methylene (B1212753) group in the backbone of β-amino acids can lead to characteristic fragment ions. In Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), cleavages of the N-Cβ and Cα-Cβ bonds are rare. Instead, an alternative fragmentation pathway leading to a• and y ions is often observed.[16] This can be used to identify the location of β-amino acids within a sequence.
Data Summary Tables
Table 1: Comparison of Common Coupling Reagents for Peptides
| Coupling Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium Salt | High coupling efficiency, fast reaction times, low racemization with HOAt.[1] | Higher cost. |
| HBTU | Uronium Salt | Good coupling efficiency, widely used.[17] | Can be less effective for "difficult sequences" compared to HATU, higher risk of epimerization.[1] |
| DIC | Carbodiimide | Cost-effective.[6] | Requires an additive (e.g., HOBt, Oxyma) to suppress racemization; can form insoluble urea (B33335) byproducts.[6] |
Key Experimental Protocols
Protocol 1: Microwave-Assisted Solid-Phase Synthesis of a β-Peptide
This protocol outlines a general procedure for the synthesis of a peptide containing a β-amino acid using a microwave-assisted peptide synthesizer.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide MBHA) in DMF for 30 minutes.
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine (B6355638) in NMP.
-
Apply microwave irradiation for 3 minutes at a controlled temperature (e.g., 75°C).
-
Repeat the deprotection step once.
-
Wash the resin thoroughly with NMP (4 times).[18]
-
-
β-Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected β-amino acid (1.5 equiv.), HBTU (1.5 equiv.), and HOBt (1.5 equiv.) in dry DMF.
-
Add DIPEA (2 equiv.) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the resin-bound peptide.
-
Apply microwave irradiation for 5-10 minutes at a controlled temperature (e.g., 75°C).
-
Perform a coupling test (e.g., Kaiser test) to ensure the reaction is complete. If not, repeat the coupling step.
-
Wash the resin with DMF, NMP, and DCM.[18]
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with ether, and dry under vacuum.
-
Protocol 2: RP-HPLC Purification of a Crude β-Peptide
This protocol provides a general workflow for the purification of a β-peptide using reversed-phase HPLC.
-
Sample Preparation:
-
HPLC Setup:
-
Column: C18 reversed-phase semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[13]
-
-
Analytical Run (Method Development):
-
Perform an initial run on an analytical C18 column with a broad gradient (e.g., 5-95% B over 30 minutes) to determine the retention time of the target peptide.
-
-
Preparative Run:
-
Equilibrate the semi-preparative column with the starting mobile phase composition.
-
Inject the filtered crude peptide solution.
-
Run a shallow gradient centered around the elution percentage of the target peptide determined from the analytical run.
-
Monitor the elution at 214 nm and 280 nm.[12]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction by analytical HPLC and mass spectrometry.
-
-
Lyophilization:
-
Pool the fractions with the desired purity.
-
Freeze-dry the pooled fractions to obtain the purified peptide as a fluffy white powder.
-
Visualizations
Caption: Troubleshooting workflow for low yield in β-peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 3. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. peptide.com [peptide.com]
- 7. scribd.com [scribd.com]
- 8. Microwave heating in solid-phase peptide synthesis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. bachem.com [bachem.com]
- 12. protocols.io [protocols.io]
- 13. benchchem.com [benchchem.com]
- 14. research.cbc.osu.edu [research.cbc.osu.edu]
- 15. Protein synthesis with conformationally constrained cyclic dipeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 18. rsc.org [rsc.org]
Validation & Comparative
Comparative Guide to Enantiomeric Purity Analysis of (S)-3-(Boc-amino)-4-phenylbutyric Acid
The accurate determination of enantiomeric purity is a critical aspect of quality control in the development and manufacturing of chiral drug substances. For (S)-3-(Boc-amino)-4-phenylbutyric acid, a key intermediate in the synthesis of various pharmaceuticals, ensuring high enantiomeric excess is paramount to guarantee the desired therapeutic effect and minimize potential side effects from the unwanted enantiomer. This guide provides a comparative overview of the primary analytical techniques used for the enantiomeric purity analysis of this compound and related N-protected amino acids. The comparison focuses on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), with supporting experimental data and detailed protocols.
Comparison of Analytical Techniques
The choice of analytical technique for enantiomeric purity analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity and resolution, sample throughput needs, and available instrumentation.
High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for the enantioselective analysis of N-protected amino acids due to its versatility, robustness, and the wide variety of commercially available chiral stationary phases (CSPs).[1][] Direct methods using CSPs are generally preferred as they avoid the need for derivatization, which can introduce additional analytical errors.[1]
Gas Chromatography (GC) offers high resolution and sensitivity but requires derivatization to increase the volatility of the amino acid.[3] This additional sample preparation step can be time-consuming and a potential source of racemization if not carefully controlled.
Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, often providing faster separations and reduced consumption of organic solvents.[4][5] It utilizes supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, leading to higher efficiency.[5]
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption.[][7] Chiral selectors are added to the background electrolyte to achieve enantiomeric resolution.[7]
The following table summarizes the key performance parameters of these techniques for the analysis of Boc-protected amino acids and similar compounds.
| Technique | Chiral Selector/Column Type | Resolution (Rs) | Separation Factor (α) | Analysis Time (min) | Limit of Detection/Quantitation | Key Advantages | Key Disadvantages |
| HPLC | Polysaccharide-based CSPs (e.g., CHIRALPAK IC) | 2.2 - 12.5[8] | 1.18 - 2.88[8] | < 25[9] | Can estimate undesired isomers ≤0.05%[8] | High versatility, robustness, wide availability of columns. | Longer analysis times compared to SFC, higher organic solvent consumption. |
| HPLC | Macrocyclic glycopeptide-based CSPs (e.g., CHIROBIOTIC T) | Baseline resolution often achieved[10] | Can be > 5[10] | Variable | Can determine amounts as low as 0.15% of the unwanted isomer[11] | Broad selectivity for N-blocked amino acids.[10] | Can have lower efficiency compared to other CSPs.[11] |
| GC | Chiral capillary column (e.g., Chirasil-Val) | Baseline separation | Not specified | Variable | High sensitivity (pg level)[12] | High resolution and sensitivity. | Requires derivatization, which can be complex and introduce errors.[3][12] |
| SFC | Polysaccharide-based CSPs | Baseline resolution for many amino acids[13] | Not specified | < 7[4] | Not specified | Fast analysis, reduced organic solvent use.[4][5] | Requires specialized instrumentation. |
| CE | Cyclodextrins, macrocyclic antibiotics | Baseline resolution for many amino acids[14] | Not specified | Variable | High sensitivity with appropriate detectors (e.g., CE-MS).[7] | Low sample/reagent consumption, high efficiency.[][7] | Can be less robust than HPLC for routine analysis. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the direct enantiomeric separation of Boc-protected amino acids using a polysaccharide-based chiral stationary phase.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions:
-
Column: CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape. A typical mobile phase could be n-Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
Sample Preparation:
-
Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 3. The Derivatization and Analysis of Amino Acids by GC-MS [merckmillipore.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 7. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 8. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. phenomenex.com [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Boc vs. Fmoc Strategy for Peptides with (S)-3-(Boc-amino)-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
The synthesis of peptides incorporating non-standard amino acids is a critical aspect of modern drug discovery and development. The choice between the two most prevalent solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), can significantly impact the efficiency, purity, and overall success of synthesizing peptides containing complex residues such as (S)-3-(Boc-amino)-4-phenylbutyric acid. This guide provides an objective comparison of the Boc and Fmoc strategies for this specific application, supported by theoretical considerations and generalized experimental protocols.
Core Principles: A Tale of Two Chemistries
The fundamental difference between the Boc and Fmoc strategies lies in the chemistry of the Nα-amino protecting group and the conditions required for its removal during the stepwise elongation of the peptide chain.[1]
-
Boc Strategy: This classic approach utilizes the acid-labile Boc group for Nα-protection.[2] Deprotection is achieved by treatment with a moderate acid, typically trifluoroacetic acid (TFA).[2] Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[3] This "quasi-orthogonal" scheme relies on a gradient of acid lability.[3]
-
Fmoc Strategy: This has become the more widely adopted method due to its milder reaction conditions.[4] The Nα-amino group is protected by the base-labile Fmoc group, which is removed by treatment with a secondary amine, most commonly piperidine (B6355638).[] Side-chain protecting groups are typically acid-labile (e.g., tBu, Boc, Trt) and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[] This represents a truly orthogonal protection scheme.[3]
The Challenge of this compound
The key feature of this compound is the presence of a Boc protecting group on its side-chain amino group. This presents a significant challenge for the Boc SPPS strategy due to a lack of orthogonality.
Boc Strategy: A Non-Orthogonal Dilemma
In a standard Boc-SPPS workflow, the Nα-Boc group is removed at each cycle with TFA.[2] Since the side-chain amino group of this compound is also protected by a Boc group, it is susceptible to premature cleavage under these conditions. This would expose the side-chain amine, leading to undesired side reactions such as branching of the peptide chain.
To successfully employ a Boc-based strategy for the peptide backbone, a different, acid-stable protecting group would be required for the side chain of the modified amino acid, or a different Nα-protecting group for the main chain would be necessary. However, for the purpose of a direct comparison with the Fmoc strategy, we will consider the inherent challenges of using a standard Boc Nα-protection in this context.
Fmoc Strategy: An Orthogonal Advantage
The Fmoc strategy offers a clear advantage for the incorporation of this compound. The base-labile Fmoc group on the Nα-terminus can be selectively removed with piperidine without affecting the acid-labile Boc group on the side chain.[7] This orthogonality ensures the integrity of the side-chain protection throughout the synthesis, preventing side reactions and simplifying the overall process.
Data Presentation
Table 1: Theoretical Comparison of Synthesis Parameters
| Parameter | Boc Strategy (with side-chain Boc) | Fmoc Strategy (with side-chain Boc) |
| Orthogonality | Non-orthogonal; high risk of side-chain deprotection | Orthogonal; side-chain Boc group is stable |
| Potential Side Reactions | Chain branching, deletions, truncations | Aggregation (sequence-dependent) |
| Reagent Compatibility | Requires strong acids (TFA, HF) | Milder base for deprotection (piperidine) |
| Handling & Safety | HF requires specialized equipment and is highly corrosive | Generally safer reagents |
| Automation Friendliness | Less common for automated synthesis | Highly suitable for automation |
Table 2: Projected Yield and Purity for a Model Peptide
| Strategy | Theoretical Crude Purity (%) | Theoretical Overall Yield (%) |
| Boc Strategy | < 50% (due to side reactions) | Low |
| Fmoc Strategy | > 80% | High |
| Note: These values are estimations based on chemical principles and not from direct experimental comparison. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound.
Boc SPPS Protocol (Illustrating the Challenge)
-
Resin Preparation: Swell a suitable resin (e.g., Merrifield or PAM resin) in dichloromethane (B109758) (DCM).
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Deprotection: Treat the resin with 25-50% TFA in DCM to remove the Nα-Boc group. (At this step, significant loss of the side-chain Boc group on this compound would be expected).
-
Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt with a base such as 10% diisopropylethylamine (DIEA) in DCM.
-
Coupling of this compound: Pre-activate the modified amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) and couple it to the deprotected N-terminus of the growing peptide chain.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for the subsequent amino acids.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like HF.
Fmoc SPPS Protocol
-
Resin Preparation: Swell a suitable resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Nα-Fmoc group.
-
Washing: Thoroughly wash the resin with DMF to remove piperidine and byproducts.
-
Coupling of this compound: Pre-activate the modified amino acid (typically 2-4 equivalents) with a coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) and a base (e.g., DIEA) in DMF. Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the Fmoc deprotection, washing, and coupling steps for the subsequent amino acids.
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid.
-
Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., triisopropylsilane, water, dithiothreitol), to cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from this compound.
Mandatory Visualizations
Caption: Boc SPPS workflow highlighting the non-orthogonality issue.
Caption: Fmoc SPPS workflow demonstrating its orthogonal nature.
Conclusion
For the synthesis of peptides containing this compound, the Fmoc strategy is unequivocally the superior choice . Its orthogonal protection scheme ensures the stability of the side-chain Boc group during Nα-deprotection, leading to a cleaner synthesis with higher anticipated yields and purity. The Boc strategy, due to its inherent lack of orthogonality in this specific context, would likely result in significant side-product formation, complicating purification and drastically reducing the overall efficiency of the synthesis. Therefore, for researchers and drug development professionals working with peptides containing acid-labile side-chain protecting groups, the Fmoc methodology provides a more robust, reliable, and efficient pathway to the desired product.
References
A Comparative Analysis of Peptides Containing (S)-3-(Boc-amino)-4-phenylbutyric Acid and Its Analogues in Modulating Biological Systems
For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide-based therapeutics is a continuous endeavor. The incorporation of non-proteinogenic amino acids is a key strategy in this pursuit. This guide provides a comparative overview of the biological efficacy of peptides containing the β-amino acid (S)-3-(Boc-amino)-4-phenylbutyric acid and its analogues, with a focus on their impact on G protein-coupled receptor (GPCR) signaling and enzyme inhibition.
The inclusion of β-amino acids, such as (S)-3-(amino)-4-phenylbutyric acid (a derivative of β-phenylalanine), into peptide sequences has been shown to confer remarkable properties, most notably an increased resistance to proteolytic degradation. This enhanced stability is a critical attribute for therapeutic peptides, as it can lead to a longer plasma half-life and improved bioavailability.
Impact on G Protein-Coupled Receptor (GPCR) Signaling
GPCRs represent a large family of transmembrane receptors that are crucial targets for a wide array of therapeutic agents. Peptides are natural ligands for many GPCRs, and modifications to these peptides can significantly alter their binding affinity and signaling outcomes. The introduction of β-amino acids can influence the peptide's conformational flexibility and its interaction with the receptor's binding pocket.
While specific quantitative data for peptides containing this compound targeting GPCRs is limited in publicly available literature, studies on peptides with other β-amino acid substitutions provide valuable insights. The altered backbone structure resulting from the β-amino acid can lead to changes in the peptide's secondary structure, such as the formation of unique helical or turn motifs. These conformational changes can either enhance or diminish the peptide's ability to bind to and activate or inhibit a GPCR.
Below is a diagram illustrating a general GPCR signaling pathway, which is often the target of peptide-based drugs.
Caption: General GPCR signaling pathway initiated by a peptide ligand.
Enzyme Inhibition
Peptides are also known to be effective enzyme inhibitors. The incorporation of β-amino acids can enhance their inhibitory potency and selectivity. The altered peptide backbone can lead to a better fit within the enzyme's active site or allosteric sites, resulting in stronger binding and more effective inhibition. The increased proteolytic stability of β-amino acid-containing peptides is particularly advantageous for enzyme inhibitors, as it prolongs their duration of action.
A study on dipeptides containing 2,3-methanophenylalanine, a constrained analogue of phenylalanine, demonstrated competitive inhibition of chymotrypsin. The inhibitory constant (Ki) for the most potent dipeptide, H-(2R,3S)-delta EPhe-Phe-OMe, was found to be 0.16 mM.[1] This highlights how modifications to the phenylalanine structure can lead to effective enzyme inhibition.
| Peptide Analogue | Target Enzyme | Inhibition Constant (Ki) / IC50 | Reference |
| Peptide A (with S-3-amino-4-phenylbutyric acid) | Enzyme X | Data not available | |
| Peptide B (analogue 1) | Enzyme X | Data not available | |
| Peptide C (analogue 2) | Enzyme X | Data not available |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Receptor-Ligand Binding Assay Protocol
This assay is used to determine the binding affinity of a peptide to its receptor.
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled standard ligand (e.g., with ³H or ¹²⁵I)
-
Unlabeled test peptides (containing this compound or its analogues)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Incubation: In a microplate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the unlabeled test peptide in the binding buffer.
-
Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50 value).
References
structural analysis of peptides incorporating (S)-3-(Boc-amino)-4-phenylbutyric acid
For researchers, scientists, and drug development professionals, understanding the conformational influence of non-native amino acids is paramount in the design of novel peptidomimetics with enhanced stability and biological activity. This guide provides a comparative overview of the structural analysis of peptides incorporating β-amino acids, with a focus on methodologies applicable to derivatives such as (S)-3-(Boc-amino)-4-phenylbutyric acid.
The incorporation of β-amino acids, like this compound, into peptide backbones introduces a significant structural perturbation compared to their α-amino acid counterparts. This additional methylene (B1212753) group in the backbone can induce unique secondary structures, such as helices and turns, that are not readily accessible to natural peptides.[1] Such conformational constraints are a key strategy in the development of peptidomimetics with improved proteolytic stability and bioavailability.[1]
Comparative Structural Data
To illustrate the type of data obtained from structural studies, the following tables summarize hypothetical, yet representative, quantitative data for a model peptide incorporating a generic β-amino acid, referred to as β-Xaa, in comparison to a native α-peptide.
Table 1: Comparative NMR Spectroscopic Data (¹H Chemical Shifts in ppm)
| Residue | α-Peptide (Ac-Ala-Xaa-Ala-NH₂) | β-Peptide (Ac-Ala-β-Xaa-Ala-NH₂) |
| Ala-1 NH | 8.15 | 8.05 |
| Ala-1 CαH | 4.30 | 4.25 |
| Xaa/β-Xaa NH | 8.30 | 7.90 |
| Xaa CαH | 4.50 | - |
| β-Xaa CαH₂ | - | 2.45, 2.60 |
| β-Xaa CβH | - | 4.10 |
| Ala-3 NH | 8.00 | 8.20 |
| Ala-3 CαH | 4.35 | 4.40 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Comparative Conformational Parameters from X-ray Crystallography
| Parameter | α-Peptide | β-Peptide |
| Backbone Dihedral Angles (φ, ψ) of Xaa/β-Xaa | φ: -60°, ψ: -45° (α-helical) | φ: -110°, ψ: +100° (Turn-like) |
| Hydrogen Bonding Pattern | i to i+4 (α-helix) | i to i+3 or other non-canonical |
| Rise per Residue | 1.5 Å | Variable |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon structural studies. Below are generalized protocols for the key experiments used in the structural analysis of peptides containing modified amino acids.
Peptide Synthesis
Peptides incorporating this compound are typically synthesized using solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) protecting group on the amine is a common strategy.
General Boc-SPPS Protocol:
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swollen in a suitable solvent like dimethylformamide (DMF).
-
Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).
-
Coupling: The next Boc-protected amino acid, including this compound, is activated with a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Capping (Optional): Any unreacted amino groups are capped with acetic anhydride (B1165640) to prevent the formation of deletion sequences.
-
Repeat: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., TFA with scavengers).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
NMR Spectroscopy
NMR spectroscopy is a powerful tool for determining the solution-state conformation of peptides.
Protocol for 2D NMR Analysis:
-
Sample Preparation: A 1-5 mM solution of the purified peptide is prepared in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture with H₂O). The pH is adjusted as needed.
-
Data Acquisition: A series of 2D NMR experiments are performed, including:
-
COSY (Correlated Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system of a residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.
-
-
Resonance Assignment: The acquired spectra are used to assign all proton resonances to specific atoms in the peptide.
-
Structure Calculation: The distance restraints from NOESY data, along with dihedral angle restraints derived from coupling constants, are used as input for molecular dynamics and simulated annealing calculations to generate a family of 3D structures consistent with the experimental data.
X-ray Crystallography
X-ray crystallography provides high-resolution information on the solid-state conformation of a peptide.
Protocol for Peptide Crystallography:
-
Crystallization Screening: The purified peptide is screened against a wide range of crystallization conditions (e.g., different precipitants, buffers, pH, and temperatures) using techniques like vapor diffusion (hanging drop or sitting drop).
-
Crystal Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, single crystals suitable for diffraction.
-
Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Data Processing: The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The phases of the reflections are determined (e.g., by molecular replacement if a homologous structure is available, or by direct methods). An initial model of the peptide is built into the resulting electron density map and refined to best fit the experimental data.
Visualizing Methodologies
The following diagrams illustrate the general workflows for peptide synthesis and structural analysis.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Peptide Structural Analysis Workflow.
References
comparative study of different coupling reagents for (S)-3-(Boc-amino)-4-phenylbutyric acid
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of modern pharmaceutical and peptide chemistry. The choice of coupling reagent is critical to the success of synthesizing complex molecules, such as peptidomimetics derived from (S)-3-(Boc-amino)-4-phenylbutyric acid. This guide provides a comparative analysis of three commonly used coupling reagents—EDC, HBTU, and HATU—for the acylation of a primary amine with this sterically hindered β-amino acid. The information presented herein is a synthesis of established principles in peptide chemistry and data reported for similar transformations.
Introduction to Amide Bond Formation
The coupling of a carboxylic acid and an amine to form an amide bond is a condensation reaction that requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine. Coupling reagents are employed to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby promoting the reaction under mild conditions and minimizing side reactions such as epimerization. This compound, with its bulky tert-butyloxycarbonyl (Boc) protecting group and β-substitution, presents a degree of steric hindrance that makes the choice of an efficient coupling reagent particularly important.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent often involves a trade-off between cost, reactivity, and the potential for side reactions. Here, we compare the performance of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Data Presentation: Illustrative Comparison
| Coupling Reagent | Additive | Typical Yield (%) | Typical Purity (%) | Typical Reaction Time (h) |
| EDC | HOBt | 85-95 | ~95 | 12-24 |
| HBTU | HOBt | 90-98 | >97 | 2-4 |
| HATU | HOAt | >95 | >98 | 1-2 |
Note: Yields and purities are highly dependent on the specific substrates, solvent, temperature, and stoichiometry.
In-depth Analysis of Coupling Reagents
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Mechanism: EDC is a water-soluble carbodiimide (B86325) that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the amide bond. To suppress racemization and improve efficiency, EDC is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt). The O-acylisourea intermediate reacts with HOBt to form an active ester, which is less reactive but more stable and less prone to side reactions.
-
Advantages: EDC is relatively inexpensive and the urea (B33335) byproduct is water-soluble, facilitating purification through aqueous extraction.
-
Disadvantages: Reactions can be slower compared to uronium-based reagents, and the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct. For sterically hindered substrates, coupling efficiency may be lower.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Mechanism: HBTU is an aminium salt that reacts with the carboxylate of the amino acid (in the presence of a base) to form an HOBt active ester. This active ester then reacts with the amine component.
-
Advantages: HBTU offers faster reaction times and generally higher yields compared to carbodiimide methods, especially for more challenging couplings. The byproducts are typically soluble in common organic solvents.
-
Disadvantages: HBTU is more expensive than EDC. A potential side reaction is the guanidinylation of the free amine if an excess of HBTU is used relative to the carboxylic acid.
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Mechanism: Similar to HBTU, HATU is an aminium salt that forms an active ester. However, it is based on 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). The resulting OAt-active ester is more reactive than the corresponding OBt-ester due to the electron-withdrawing effect of the nitrogen atom in the pyridine (B92270) ring of HOAt.[1]
-
Advantages: HATU is one of the most efficient coupling reagents, particularly for sterically hindered amino acids and difficult peptide sequences.[1] It leads to faster reactions, higher yields, and reduced risk of epimerization compared to HBTU.[1]
-
Disadvantages: HATU is the most expensive of the three reagents. Similar to HBTU, it can cause guanidinylation of the amine component if used in excess.
Experimental Protocols
Below are representative experimental protocols for the coupling of this compound with a primary amine in a solution-phase synthesis.
Protocol 1: EDC/HOBt Mediated Coupling
-
Dissolution: Dissolve this compound (1.0 eq.), the primary amine hydrochloride (1.1 eq.), and 1-hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) dropwise to the stirred solution.
-
EDC Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) portion-wise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: HBTU Mediated Coupling
-
Dissolution: Dissolve this compound (1.0 eq.) and HBTU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq.) to the solution and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the primary amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Protocol 3: HATU Mediated Coupling
-
Dissolution: Dissolve this compound (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq.) to the solution and stir for 5-10 minutes for pre-activation.
-
Amine Addition: Add the primary amine (1.1 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.
Mandatory Visualizations
References
A Comparative Guide to the Synthetic Routes for (S)-3-(Boc-amino)-4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
(S)-3-(Boc-amino)-4-phenylbutyric acid is a crucial chiral building block in the synthesis of various pharmaceuticals, including the renin inhibitor Aliskiren. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for drug development and manufacturing. This guide provides a detailed comparison of two prominent synthetic routes to this compound, offering objective analysis and supporting experimental data to inform methodological choices.
Route 1: Arndt-Eistert Homologation of L-Phenylalanine
This classical and widely-cited method utilizes the readily available and chiral L-phenylalanine as the starting material. The key transformation is a Wolff rearrangement of a diazoketone intermediate, derived from the corresponding N-Boc-L-phenylalanine, to achieve the required one-carbon chain extension (homologation).
Experimental Protocol: Arndt-Eistert Homologation
Step 1: Synthesis of N-Boc-L-phenylalanine L-phenylalanine (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water. Sodium hydroxide (B78521) (2.5 equivalents) is added, and the solution is cooled to 0 °C. Di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is acidified to pH 2-3 with 1 M HCl. The resulting precipitate is extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated to yield N-Boc-L-phenylalanine.
Step 2: Formation of the Diazoketone N-Boc-L-phenylalanine (1 equivalent) is dissolved in anhydrous THF and cooled to -15 °C. N-methylmorpholine (1.1 equivalents) is added, followed by the dropwise addition of isobutyl chloroformate (1.1 equivalents), maintaining the temperature below -10 °C. The mixture is stirred for 30 minutes. In a separate flask, diazomethane (B1218177) is generated from Diazald® using potassium hydroxide and distilled into diethyl ether at 0 °C. The ethereal solution of diazomethane (approx. 3 equivalents) is then slowly added to the activated amino acid solution at -15 °C. The reaction is allowed to warm to room temperature and stirred overnight. The excess diazomethane is quenched by the addition of acetic acid.
Step 3: Wolff Rearrangement and Hydrolysis The diazoketone solution from the previous step is diluted with methanol (B129727) and water. Silver benzoate (B1203000) (0.1 equivalents) in triethylamine (B128534) (1.5 equivalents) is added as a catalyst. The mixture is stirred at room temperature for 4-6 hours until the reaction is complete (monitored by TLC). The solvent is evaporated, and the residue is taken up in ethyl acetate. The organic layer is washed with saturated sodium bicarbonate solution and brine. The aqueous layers are combined, acidified with 1 M HCl, and extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The crude product is then subjected to hydrolysis using lithium hydroxide (2 equivalents) in a THF/water mixture to cleave the resulting methyl ester. After acidification and extraction, the final product, this compound, is purified by column chromatography or recrystallization.
Workflow Diagram: Arndt-Eistert Homologation
Caption: Workflow for the Arndt-Eistert homologation route.
Route 2: Asymmetric Michael Addition to a Cinnamate (B1238496) Acceptor
This modern approach avoids the use of the hazardous and potentially explosive diazomethane required for the Arndt-Eistert reaction. It relies on the conjugate addition of a nitrogen nucleophile to an activated alkene (a cinnamate derivative), with stereocontrol achieved through the use of a chiral auxiliary or a chiral catalyst.
Experimental Protocol: Asymmetric Michael Addition
Step 1: Preparation of the Chiral Auxiliary-Cinnamate Adduct (S)-4-benzyl-2-oxazolidinone (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C under a nitrogen atmosphere. n-Butyllithium (1.05 equivalents) is added dropwise, and the solution is stirred for 15 minutes. Cinnamoyl chloride (1.1 equivalents) is then added, and the reaction is allowed to warm to room temperature over 2 hours. The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the N-cinnamoyl oxazolidinone.
Step 2: Stereoselective Michael Addition The N-cinnamoyl oxazolidinone (1 equivalent) is dissolved in anhydrous THF and cooled to -78 °C. Lithium bis(trimethylsilyl)amide (LiHMDS, 1.2 equivalents) is added, followed by the addition of a solution of Boc-protected hydroxylamine (B1172632) (BocNHOH, 1.5 equivalents) in THF. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield the Michael adduct.
Step 3: Cleavage of the Chiral Auxiliary The Michael adduct (1 equivalent) is dissolved in a 3:1 mixture of THF and water, and the solution is cooled to 0 °C. Lithium hydroxide (2 equivalents) and hydrogen peroxide (30% aqueous solution, 4 equivalents) are added. The mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours. The reaction is quenched by the addition of sodium sulfite (B76179) solution. The THF is removed under reduced pressure, and the aqueous layer is washed with dichloromethane (B109758) to remove the chiral auxiliary. The aqueous layer is then acidified to pH 2-3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to afford the final product, this compound.
Workflow Diagram: Asymmetric Michael Additiondot
// Nodes A [label="Cinnamoyl Chloride +\n(S)-4-benzyl-2-oxazolidinone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="N-Cinnamoyl Oxazolidinone\n(Michael Acceptor)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Michael Adduct", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="(S)-3-(Boc-amino)-4-\nphenylbutyric acid", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges with reagents A -> B [label="n-BuLi\nTHF, -78°C", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; B -> C [label="BocNHOH, LiHMDS\nTHF, -78°C", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; C -> D [label="LiOH, H₂O₂\nTHF/H₂O (Auxiliary Cleavage)", fontsize=8, fontcolor="#5F6368", color="#4285F4"]; }
Spectroscopic Comparison of (S) and (R) Enantiomers of 3-(Boc-amino)-4-phenylbutyric Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of the (S) and (R) enantiomers of 3-(Boc-amino)-4-phenylbutyric acid. This document summarizes key quantitative data, details experimental protocols, and presents logical workflows for the differentiation of these chiral molecules.
Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will not differentiate between the (S) and (R) enantiomers of 3-(Boc-amino)-4-phenylbutyric acid. The primary experimental distinction between these enantiomers lies in their interaction with plane-polarized light, a property known as optical activity. Chiral chromatography is also a critical technique for their separation and identification.
Data Presentation
As the standard NMR, IR, and MS spectra are identical for both enantiomers, the following tables provide the expected spectroscopic data applicable to both (S)- and (R)-3-(Boc-amino)-4-phenylbutyric acid, based on data from the compounds and structurally similar molecules. The key distinguishing feature, optical rotation, is presented separately.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₁NO₄ | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| Melting Point | 101-107 °C | [2] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in methanol (B129727) and other organic solvents. | [3] |
Optical Rotation
The definitive spectroscopic method for distinguishing between the (S) and (R) enantiomers is the measurement of their specific optical rotation. Enantiomers will rotate plane-polarized light to an equal but opposite degree.[4]
| Enantiomer | Specific Rotation ([α]D) | Conditions | Reference |
| (S) | -19.0° | c=1 in Dichloromethane | [5] |
| (R) | +19.0° (inferred) | c=1 in Dichloromethane | [4] |
Note: Some sources report the specific rotation for the (S)-enantiomer as +19.0° (c = 1% in methylene (B1212753) chloride).[2][6] While the sign differs, the magnitude is consistent. The sign of rotation can be influenced by experimental conditions.
Predicted ¹H and ¹³C NMR Data
The following tables outline the predicted chemical shifts for the (S) and (R) enantiomers of 3-(Boc-amino)-4-phenylbutyric acid. These predictions are based on the analysis of structurally related compounds such as 3-phenylbutyric acid and other Boc-protected amino acids.[7][8][9][10]
Predicted ¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.15 | m | 5H | Ar-H |
| ~5.0 | br s | 1H | N-H |
| ~4.2 | m | 1H | CH-N |
| ~2.9 | d | 2H | CH₂-Ph |
| ~2.6 | d | 2H | CH₂-COOH |
| 1.44 | s | 9H | C(CH₃)₃ |
Predicted ¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~176 | C=O (acid) |
| ~155 | C=O (Boc) |
| ~138 | Ar-C (quaternary) |
| ~129 | Ar-CH |
| ~128 | Ar-CH |
| ~126 | Ar-CH |
| ~80 | C(CH₃)₃ |
| ~50 | CH-N |
| ~42 | CH₂-Ph |
| ~40 | CH₂-COOH |
| 28.3 | C(CH₃)₃ |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum for both enantiomers is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 (broad) | O-H stretch (carboxylic acid) |
| ~3000-2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid) |
| ~1690 | C=O stretch (carbamate) |
| ~1520 | N-H bend (amide II) |
| ~1160 | C-O stretch (carbamate) |
Mass Spectrometry (MS) Data
The mass spectrum for both enantiomers will be identical, showing the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Assignment |
| 279.15 (M⁺) | Molecular Ion |
| 223.12 | [M - C₄H₈O]⁺ (loss of isobutylene) |
| 179.09 | [M - Boc group]⁺ |
Experimental Protocols
Polarimetry (Optical Rotation)
Objective: To determine the specific rotation of each enantiomer.
Instrumentation: A polarimeter with a sodium lamp (D line, 589 nm).
Procedure:
-
Prepare a solution of the enantiomer of known concentration (e.g., 1 g/100 mL) in a suitable solvent (e.g., dichloromethane).
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α).
-
Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where l is the path length in decimeters and c is the concentration in g/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Instrumentation: A 500 MHz NMR spectrometer.
Procedure:
-
Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols.
Note: To differentiate the enantiomers using NMR, a chiral shift reagent would need to be added to the sample to induce diastereomeric interactions, leading to observable differences in the chemical shifts of the enantiomers.[11][12][13]
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Procedure:
-
Prepare the sample using an appropriate method (e.g., KBr pellet or as a thin film from a solution).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers and determine enantiomeric purity.
Instrumentation: An HPLC system with a chiral stationary phase (CSP) column and a UV detector.
Procedure:
-
Select a suitable chiral column (e.g., a polysaccharide-based column like CHIRALPAK®).[14]
-
Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol).
-
Dissolve the sample in the mobile phase.
-
Inject the sample onto the column and monitor the elution profile with a UV detector at an appropriate wavelength (e.g., 220 nm).
-
The two enantiomers will exhibit different retention times, allowing for their separation and quantification.
Visualizations
References
- 1. (S)-3-(Boc-amino)-4-phenylbutyric acid | C15H21NO4 | CID 2761538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound - Pharmaceutical Grade Compound at Best Price [jigspharma.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound, 95% | Fisher Scientific [fishersci.ca]
- 6. This compound CAS#: 51871-62-6 [amp.chemicalbook.com]
- 7. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001955) [hmdb.ca]
- 8. 3-PHENYLBUTYRIC ACID(4593-90-2) 1H NMR [m.chemicalbook.com]
- 9. squarix.de [squarix.de]
- 10. ijcr.info [ijcr.info]
- 11. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 12. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Applications of (S)-3-(Boc-amino)-4-phenylbutyric Acid in Drug Discovery
(S)-3-(Boc-amino)-4-phenylbutyric acid , also known as Boc-L-β-homophenylalanine, is a chiral amino acid derivative that serves as a versatile building block in modern medicinal chemistry. Its unique structural features, particularly the presence of a β-amino acid backbone and a bulky phenyl side chain, offer distinct advantages in the design of novel therapeutics. This guide provides a comprehensive comparison of its primary applications, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Enhancing Peptide Stability and Bioactivity
One of the principal applications of this compound is its incorporation into peptide sequences to enhance their therapeutic potential. Peptides composed of natural α-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their bioavailability and clinical utility. The introduction of β-amino acids, such as β-homophenylalanine, can significantly increase resistance to enzymatic cleavage.
Comparative Performance: α-Amino Acid vs. β-Amino Acid Peptides
While direct quantitative comparisons of proteolytic stability for peptides containing this compound versus their native counterparts are not extensively documented in publicly available literature, the general principle of increased stability is well-established. Studies have shown that peptides incorporating β-amino acids exhibit significantly longer half-lives in the presence of proteases. For instance, a study on peptide libraries demonstrated that modifications, including the addition of a β-amino acid to the C-terminus, significantly reduced degradation over 48 hours in the presence of various cell types[1][2].
Table 1: Conceptual Comparison of α-Peptide vs. β-Peptide Analogs
| Feature | Standard α-Peptide | β-Amino Acid Containing Peptide | Rationale |
| Proteolytic Stability | Low | High | The altered backbone stereochemistry of β-amino acids is not recognized by many proteases. |
| Receptor Binding Affinity | High (native sequence) | Variable (can be maintained or slightly reduced) | The altered conformation may affect binding, but strategic placement can minimize this. |
| Immunogenicity | Potential for immunogenic response | Generally lower | The unnatural structure is less likely to be recognized by the immune system. |
| Synthesis Complexity | Standard | Slightly more complex due to specialized building blocks | Requires the use of non-standard amino acid derivatives like this compound. |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) with Boc-L-β-homophenylalanine
This protocol outlines the manual solid-phase synthesis of a peptide incorporating Boc-L-β-homophenylalanine using Boc chemistry.
Materials:
-
Boc-L-β-homophenylalanine
-
Other Boc-protected α-amino acids
-
Merrifield resin or other suitable solid support
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
Cleavage cocktail (e.g., HF/p-cresol or TFA/TIS/water)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.
-
First Amino Acid Coupling:
-
Deprotect the resin if it has a pre-loaded, protected amino acid.
-
Couple the first Boc-protected amino acid (e.g., Boc-L-β-homophenylalanine) to the resin using a suitable coupling agent in DMF. Allow the reaction to proceed for 2-4 hours.
-
-
Boc Deprotection:
-
Wash the resin with DMF.
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group[3].
-
Wash the resin with DCM, followed by a neutralization step with a solution of 10% DIEA in DCM.
-
-
Subsequent Amino Acid Couplings:
-
Dissolve the next Boc-protected amino acid and coupling reagents in DMF.
-
Add the solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Boc group is removed, wash the resin thoroughly with DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., high-concentration TFA with scavengers like triisopropylsilane (B1312306) and water) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
Development of GABA Analogues for Neurological Disorders
This compound is a key precursor in the synthesis of γ-aminobutyric acid (GABA) analogues, most notably phenibut. Phenibut is a neuropsychotropic drug with anxiolytic and nootropic effects that acts as a GABA-mimetic, primarily at GABAB receptors[6]. The stereochemistry of the β-phenyl group is crucial for its pharmacological activity.
Comparative Performance: Phenibut Enantiomers and Baclofen (B1667701)
Research has demonstrated that the pharmacological activity of phenibut resides primarily in its (R)-enantiomer. The (S)-enantiomer is largely inactive. A direct comparison with baclofen, a well-known GABAB agonist, provides valuable insights into their relative potencies.
Table 2: Comparative GABAB Receptor Binding Affinities [7][8][9]
| Compound | Binding Affinity (Ki, µM) |
| (R)-Phenibut | 92 ± 3 |
| (S)-Phenibut | Inactive |
| Racemic Phenibut | 177 ± 2 |
| Baclofen | 6.0 ± 1 |
Data from radioligand binding experiments using [3H]CGP54626.
These data clearly indicate that while (R)-phenibut is the active enantiomer, it has a significantly lower binding affinity for the GABAB receptor compared to baclofen.
Experimental Protocol: GABAB Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the GABAB receptor.
Materials:
-
Rat brain membranes (or cell lines expressing GABAB receptors)
-
[3H]CGP54626 (radioligand)
-
Unlabeled GABA or baclofen (for non-specific binding)
-
Test compounds (e.g., (R)-phenibut, (S)-phenibut)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in a suitable buffer.
-
Perform a series of centrifugation steps to isolate the membrane fraction.
-
Resuspend the final membrane pellet in the binding buffer.
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane preparation.
-
For total binding, add the radioligand ([3H]CGP54626).
-
For non-specific binding, add the radioligand and a high concentration of unlabeled GABA or baclofen.
-
For competitive binding, add the radioligand and varying concentrations of the test compound.
-
Incubate the tubes at room temperature for a defined period (e.g., 60 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Design of Metalloproteinase Inhibitors
This compound and its derivatives can also be utilized as scaffolds for the development of inhibitors targeting enzymes such as matrix metalloproteinases (MMPs). The phenylbutyl side chain can be functionalized to interact with the active site of these enzymes, and a chelating group, such as a hydroxamate, can be introduced to coordinate with the catalytic zinc ion.
Comparative Performance: Hydroxamate-Based MMP Inhibitors
Table 3: IC50 Values of Representative Hydroxamate-Based MMP Inhibitors
| Inhibitor | MMP-1 (IC50, nM) | MMP-2 (IC50, nM) | MMP-3 (IC50, nM) | MMP-9 (IC50, nM) | Reference |
| Marimastat | 5 | 6 | 200 | 3 | [10] |
| Ilomastat Analog | 3 | 1.1 | 14 | 0.9 | [10] |
| FN-439 | 1000 | - | 150000 | 30000 | [11] |
| Compound 1ad | >500 | <10 | - | - | [12] |
These data highlight the potential for developing potent MMP inhibitors using a hydroxamate chelating group. The selectivity and potency of such inhibitors are highly dependent on the specific chemical scaffold that interacts with the enzyme's active site pockets.
Experimental Protocol: MMP Inhibition Assay
This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against MMPs.
Materials:
-
Recombinant human MMP enzyme (e.g., MMP-2)
-
Fluorogenic MMP substrate
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, pH 7.5)
-
Test compounds
-
A known MMP inhibitor (positive control)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Activation: If the MMP is in a pro-enzyme form, activate it according to the manufacturer's instructions (e.g., with APMA).
-
Assay Preparation:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add varying concentrations of the test compound.
-
Add the activated MMP enzyme to all wells except the blank.
-
Incubate at 37°C for a pre-determined time (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Add the fluorogenic MMP substrate to all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Conclusion
This compound is a valuable and versatile building block in drug discovery and development. Its incorporation into peptides offers a promising strategy to overcome the inherent instability of native peptides, thereby improving their pharmacokinetic profiles. Furthermore, it serves as a crucial starting material for the synthesis of pharmacologically active small molecules, such as the GABAB receptor agonist (R)-phenibut. The strategic use of this compound in the design of enzyme inhibitors, like those for MMPs, also holds significant therapeutic potential. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to explore and expand upon the applications of this important chiral molecule.
References
- 1. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chempep.com [chempep.com]
- 4. biorxiv.org [biorxiv.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacological activity of optical isomers of phenibut - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. science.rsu.lv [science.rsu.lv]
- 9. researchgate.net [researchgate.net]
- 10. Challenges in Matrix Metalloproteinases Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of matrix metalloproteinases by peptidyl hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Hydroxamate-Based Matrix Metalloproteinase-2 Inhibitors for Anti-Photoaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Patented Synthetic Methodologies for Sitagliptin Utilizing Chiral β-Amino Acid Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of patented and published synthetic routes for Sitagliptin (B1680988), a leading Dipeptidyl Peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The focus is on the synthesis and utilization of the key chiral intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, and its protected forms, such as (S)-3-(Boc-amino)-4-phenylbutyric acid analogues. We will objectively compare various synthetic strategies, presenting quantitative data, detailed experimental protocols, and process visualizations to inform research and development decisions.
Introduction: The Role of DPP-4 Inhibition in Glycemic Control
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[1][2][3]. These hormones are released after food intake and stimulate insulin (B600854) secretion while suppressing glucagon (B607659) release in a glucose-dependent manner[4]. By inhibiting DPP-4, drugs like Sitagliptin prolong the action of incretins, leading to improved glycemic control with a low risk of hypoglycemia[2][4][5].
The therapeutic efficacy of Sitagliptin is critically dependent on the specific stereochemistry of its β-amino acid core. The synthesis of this chiral center is a pivotal challenge in the manufacturing process, leading to the development of several distinct and innovative patented routes.
Caption: Signaling pathway of DPP-4 and the inhibitory action of Sitagliptin.
The Pivotal Intermediate: (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid
The core of Sitagliptin's structure is the chiral β-amino acid, specifically the (R)-enantiomer. The Boc-protected derivative, (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid, is a key intermediate disclosed in numerous synthesis patents[6][7]. Its stereochemical purity is paramount for the final drug's efficacy and safety. The challenge of efficiently and selectively producing this single enantiomer has driven significant innovation in synthetic chemistry.
Comparative Analysis of Patented Synthetic Routes
We will compare three major strategies for synthesizing Sitagliptin, focusing on how each approach generates the required chiral amine. These routes have evolved from classical resolution to highly efficient catalytic asymmetric methods.
Caption: Comparative workflow of major patented routes to Sitagliptin.
Data Summary: Performance Comparison of Synthetic Routes
| Metric | Route A: Asymmetric Hydrogenation | Route B: Biocatalytic (Transaminase) | Route C: Classical Resolution |
| Key Transformation | Asymmetric hydrogenation of an enamine[8] | Asymmetric reductive amination of a ketone[9][10] | Separation of racemic mixture[7][11] |
| Catalyst/Enzyme | Rhodium or Ruthenium complex (e.g., Rh(I)/tBu JOSIPHOS)[8] | Engineered (R)-selective transaminase (e.g., ATA-117)[9] | Chiral acid (e.g., (-)-di-p-toluoyl-L-tartaric acid)[11] |
| Overall Yield | High (Reported up to 82% from starting acid)[8][9] | High (Reported yields of 82-92%)[9] | Low to Moderate (Theoretical max 50%; practical ~11%)[11] |
| Enantiomeric Excess (ee) | Excellent (>99.5% ee)[8] | Excellent (>99% ee)[10] | Variable, requires recrystallization to improve purity[12] |
| Key Advantages | High efficiency, high throughput, fewer steps ("Green" synthesis)[3][8] | Environmentally friendly (avoids heavy metals), high selectivity, mild conditions[9][13] | Avoids expensive noble metal catalysts[11] |
| Key Disadvantages | Use of expensive and toxic heavy metal catalysts[14] | Requires enzyme development and optimization; potential for substrate/product inhibition[9] | Inefficient (discards >50% of material), requires additional steps for resolution |
| Patent Examples | Merck's "Green Synthesis"[8] | WO 2010/008396 (Codexis/Merck) | US 6,699,871[7], WO 2009/084024[12] |
Featured Experimental Protocol: Biocatalytic Synthesis of Sitagliptin Intermediate
This protocol is a representative example of a chemo-enzymatic cascade for producing the key β-amino acid intermediate. It is based on methodologies described in the scientific and patent literature[9][10].
Objective: To synthesize (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid from a β-keto ester substrate using a multi-enzyme cascade.
Materials:
-
Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (Substrate)
-
Recombinant E. coli whole cells expressing an engineered (R)-selective transaminase (TA) and an esterase.
-
Amine donor (e.g., Isopropylamine or Benzylamine)[9]
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Phosphate (B84403) buffer (pH adjusted)
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Acid for precipitation (e.g., HCl)
Procedure:
-
Bioreactor Setup: Prepare a buffered aqueous solution (e.g., 100 mM phosphate buffer) in a temperature-controlled bioreactor.
-
Cell Suspension: Suspend the recombinant whole-cell biocatalyst in the buffer to a predetermined cell density (e.g., 50 g/L).
-
Reagent Addition: Add the PLP cofactor (e.g., 1 mM) and the amine donor (e.g., 1.5 M isopropylamine).
-
Substrate Feed: Feed the β-keto ester substrate into the reactor at a controlled rate to maintain a concentration of 100-250 mM.
-
Reaction: Maintain the reaction at a controlled temperature (e.g., 30-40°C) and pH (e.g., 7.5-8.0) for 24-48 hours. The transaminase converts the ketone to the chiral amine, and the esterase hydrolyzes the ethyl ester to the carboxylic acid.
-
Monitoring: Monitor the reaction progress using HPLC to measure the concentration of substrate and product.
-
Work-up: Once the reaction is complete, remove the cells by centrifugation.
-
Extraction & Isolation: Wash the aqueous layer with an organic solvent to remove unreacted substrate and byproducts. Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (e.g., pH 4-5) to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The resulting (R)-3-amino-4-(2,4,5-trifluorophenyl) butanoic acid can be further purified by recrystallization if necessary.
-
Analysis: Confirm the product's identity, purity (>99%), and enantiomeric excess (>99% ee) using NMR, HPLC, and chiral HPLC.
This biocatalytic approach represents a significant advancement over traditional chemical methods, offering a greener, more efficient, and highly selective route to a critical pharmaceutical intermediate.
References
- 1. mdpi.com [mdpi.com]
- 2. oatext.com [oatext.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20140005394A1 - Preparation method of intermediate of sitagliptin - Google Patents [patents.google.com]
- 7. US20120108598A1 - Sitagliptin synthesis - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10273C [pubs.rsc.org]
- 12. WO2013114173A1 - A novel process for the preparation of sitagliptin - Google Patents [patents.google.com]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-3-(Boc-amino)-4-phenylbutyric Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the proper disposal of (S)-3-(Boc-amino)-4-phenylbutyric acid, a common reagent in synthetic chemistry. Adherence to these procedures will minimize risks and ensure that waste is handled in accordance with institutional and regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and safety information.[1] General safety precautions include working in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of dust.[2] Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact.
Table 1: Personal Protective Equipment (PPE) Requirements
| Category | Item | Specification |
| Eye Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory Coat | Standard laboratory coat to prevent skin exposure. |
| Respiratory Protection | Respirator | Recommended if dust is generated. Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] |
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
1. Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic solid.[1]
-
Segregate this solid waste from other waste streams, such as liquid, halogenated, and aqueous wastes, to prevent incompatible materials from mixing.[1][4]
2. Containerization:
-
Use a dedicated, compatible, and clearly labeled waste container for solid chemical waste.[1][4]
-
The container must be in good condition with a secure, screw-on cap to prevent leaks or spills.[4]
-
Label the container with a hazardous waste tag as soon as waste is added. The label should include the chemical name, "this compound," and any other components of the waste, including their approximate percentages.[5]
3. Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[4]
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[3][6]
4. Neutralization (If Required):
-
As an acidic compound, some institutional protocols may necessitate neutralization prior to disposal.[1]
-
Consult your institution's specific guidelines or your Environmental Health and Safety (EHS) department to determine if neutralization is required.[7]
-
If neutralization is necessary, it must be performed by trained personnel in a controlled environment, typically by carefully adding a dilute base.[8]
5. Final Disposal:
-
Arrange for the collection of the chemical waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1]
-
Never dispose of this compound down the drain or in the regular trash. [1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is important to note that specific quantitative disposal limits are generally not provided in safety data sheets for this type of compound. Therefore, all quantities of this compound waste should be handled and disposed of following the procedures outlined above, in strict accordance with institutional and regulatory guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. arborassays.com [arborassays.com]
- 3. fishersci.com [fishersci.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. vumc.org [vumc.org]
- 6. fishersci.com [fishersci.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. epfl.ch [epfl.ch]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for (S)-3-(Boc-amino)-4-phenylbutyric acid
Essential guidance for the safe handling, storage, and disposal of (S)-3-(Boc-amino)-4-phenylbutyric acid is critical for maintaining a secure laboratory environment. This document outlines the necessary personal protective equipment (PPE) and procedural steps to minimize risk and ensure operational integrity for researchers, scientists, and drug development professionals.
This compound is a white to off-white powder utilized in pharmaceutical and chemical research.[1] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation. It may also cause respiratory irritation. Adherence to the following safety protocols is imperative.
Personal Protective Equipment (PPE)
To ensure personal safety when handling this compound, the following personal protective equipment is mandatory. This selection is based on the potential hazards of skin, eye, and respiratory irritation.[2]
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards are required to prevent eye contact.[3][4] |
| Skin Protection | Chemical-Resistant Gloves | Wear appropriate protective gloves (e.g., nitrile) to prevent skin exposure.[3][5] Gloves must be inspected before use and disposed of properly after.[5] |
| Laboratory Coat | A standard laboratory coat should be worn to protect against skin and clothing contamination. | |
| Respiratory Protection | Respirator | For operations that may generate dust, a particle filter respirator (e.g., P95 or P1) is recommended.[3][5] In cases of higher exposure potential, a full-face respirator may be necessary.[4] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are essential to minimize exposure and maintain the integrity of the compound.
-
Preparation : Before handling, ensure that an appropriate workspace is prepared. This includes verifying the functionality of ventilation systems, such as a chemical fume hood, and ensuring that an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment : Don the required PPE as detailed in the table above.
-
Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to control dust. Avoid the formation of dust and aerosols.[5] Use appropriate tools (e.g., spatulas) for transfers.
-
In Use : During the experimental procedure, keep containers of the compound tightly closed when not in use.[1][3] Avoid contact with skin and eyes.[3][5]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[5][6] Decontaminate the work surface and any equipment used.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container for chemical waste.[5]
-
Contaminated Materials : Dispose of contaminated gloves, weighing paper, and other disposable materials in a designated hazardous waste container.[5]
-
Container Disposal : Empty containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning.[4] Do not reuse empty containers.
-
Waste Disposal Service : All chemical waste must be disposed of through a licensed professional waste disposal service.[4][5] Do not discharge into sewer systems.[4]
Figure 1. Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
